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  • Product: 1-Oxododecyl a-D-glucopyranoside
  • CAS: 64395-91-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Critical Micelle Concentration of 1-Oxododecyl α-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Oxododecyl α-D-glucopyranoside, a non-ionic surfactant derived from renewable resources, is of significant interest in pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oxododecyl α-D-glucopyranoside, a non-ionic surfactant derived from renewable resources, is of significant interest in pharmaceutical and biotechnological applications due to its biocompatibility and mildness. A pivotal parameter governing its utility is the Critical Micelle Concentration (CMC), the threshold at which individual surfactant molecules (monomers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive technical overview of the CMC of 1-oxododecyl α-D-glucopyranoside, detailing its theoretical underpinnings, established values, precise experimental determination methodologies, and the key factors that influence this critical parameter. By offering a synthesis of technical accuracy and field-proven insights, this document serves as an essential resource for professionals leveraging this surfactant in advanced formulation and drug delivery systems.

Introduction: The Significance of 1-Oxododecyl α-D-Glucopyranoside and its CMC

1-Oxododecyl α-D-glucopyranoside belongs to the alkyl polyglucoside (APG) family of surfactants, which are characterized by a hydrophilic glucose headgroup and a hydrophobic alkyl chain. This amphiphilic structure drives their behavior in aqueous solutions. Below the CMC, these molecules exist predominantly as monomers. As the concentration increases to the CMC, a distinct thermodynamic equilibrium is reached, favoring the formation of micelles.[1] This process is a spontaneous self-assembly driven by the hydrophobic effect, where the hydrophobic dodecyl chains are sequestered from water into the micellar core, while the hydrophilic glucopyranoside headgroups remain exposed to the aqueous environment.[2]

The determination of the CMC is paramount for several reasons:

  • Solubilization: Above the CMC, the hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules, significantly enhancing their solubility and bioavailability.

  • Formulation Stability: The formation of micelles influences the rheological and stability characteristics of formulations such as emulsions and suspensions.

  • Biological Interactions: The monomeric and micellar forms of a surfactant can interact differently with biological membranes, making the CMC a critical factor in designing drug delivery systems with optimal efficacy and minimal toxicity.

The Micellization Process: A Thermodynamic Perspective

The self-assembly of 1-oxododecyl α-D-glucopyranoside into micelles is a thermodynamically driven process. The primary driving force is the increase in entropy of the system, a phenomenon known as the hydrophobic effect.[3] In the aqueous environment, water molecules form highly ordered "cages" around the hydrophobic dodecyl tails of the surfactant monomers. The aggregation of these tails into the micellar core releases these ordered water molecules, leading to a significant increase in the overall entropy of the system, which is thermodynamically favorable.

The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is related to the CMC by the following equation for non-ionic surfactants:

ΔG°mic ≈ RT ln(CMC)

where:

  • R is the ideal gas constant

  • T is the absolute temperature

  • CMC is expressed as a mole fraction

A negative ΔG°mic indicates a spontaneous micellization process. This free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants, the micellization process is entropy-driven at lower temperatures (positive ΔS°mic), while at higher temperatures, it can become enthalpy-driven.[4]

Critical Micelle Concentration Values for Dodecyl Glucosides

The CMC of dodecyl glucosides is influenced by the anomeric configuration (α or β) and the purity of the compound. While the β-anomer is more commonly cited in commercial products and some literature, the α-anomer also exhibits micelle formation.[2] It is crucial for researchers to consider the specific anomer and its purity when comparing CMC values.

Surfactant NameAnomerCMC Value (M)Notes
n-Dodecyl-β-D-glucopyranosideβ1.9 x 10-4Non-ionic detergent.[5]
n-Dodecyl-β-D-glucopyranosideβ2.0 x 10-4
n-Dodecyl-β-D-glucopyranosideβ1.3 x 10-4Highly purified non-ionic detergent.
Dodecyl glucosideNot Specified1.9 x 10-4At 25°C.[6]
n-Dodecyl-β-D-glucopyranosideβ1.3 x 10-5

Note: The molecular formula for 1-oxododecyl α-D-glucopyranoside is C18H34O7.

Experimental Determination of the Critical Micelle Concentration

For non-ionic surfactants like 1-oxododecyl α-D-glucopyranoside, surface tensiometry and fluorescence spectroscopy are the most reliable and widely used methods for CMC determination.

Surface Tensiometry

Principle: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant minimum value, as any additional surfactant molecules preferentially form micelles in the bulk solution rather than further populating the interface.[7] A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.

Experimental Workflow:

Surface_Tensiometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution Serial_Dilution Create Serial Dilutions Prep_Stock->Serial_Dilution Calibrate Calibrate Tensiometer Serial_Dilution->Calibrate Measure_ST Measure Surface Tension Calibrate->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Breakpoint (CMC) Plot_Data->Determine_CMC Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Pyrene Prepare Pyrene Stock Add_Pyrene Add Pyrene to Solutions Prep_Pyrene->Add_Pyrene Prep_Surfactant Prepare Surfactant Solutions Prep_Surfactant->Add_Pyrene Equilibrate Equilibrate Samples Add_Pyrene->Equilibrate Measure_Fluorescence Measure Fluorescence Spectra Equilibrate->Measure_Fluorescence Calculate_Ratio Calculate I1/I3 Ratio Measure_Fluorescence->Calculate_Ratio Plot_Data Plot I1/I3 vs. log(Concentration) Calculate_Ratio->Plot_Data Determine_CMC Identify Inflection Point (CMC) Plot_Data->Determine_CMC Factors_Influencing_CMC cluster_factors Influencing Factors CMC Critical Micelle Concentration (CMC) Temperature Temperature Temperature->CMC Slight U-shaped effect Ionic_Strength Ionic Strength Ionic_Strength->CMC Minimal effect (salting-out) pH pH pH->CMC Largely independent

Caption: Key factors influencing the CMC of 1-oxododecyl α-D-glucopyranoside.

Conclusion

The critical micelle concentration is a fundamental physicochemical property of 1-oxododecyl α-D-glucopyranoside that dictates its behavior and function in various scientific and industrial applications, particularly in drug development. An accurate understanding and determination of the CMC are essential for harnessing its full potential as a solubilizing agent and formulation excipient. This guide has provided a detailed overview of the theoretical basis of micellization, established CMC values, robust experimental protocols for its determination, and the influence of key environmental factors. By applying these principles and methodologies, researchers and scientists can effectively optimize the use of this versatile and biocompatible surfactant in their work.

References

  • Baloch, M. K., Hameed, G., & Bano, A. (2002). Effect of electrolyte concentration and temperature on CMC of surfactants. Journal of the Chemical Society of Pakistan, 24(4), 77.
  • El-Sukkary, M. A., et al. (2008). Synthesis and Characterization of some Alkyl Polyglycosides Surfactants. Journal of Surfactants and Detergents, 11, 129-137.
  • Schott, H. (1969). Effect of inorganic additives on solutions of nonionic surfactants III: CMC's and surface properties. Journal of Pharmaceutical Sciences, 58(12), 1443-1447.
  • MP Biomedicals. (n.d.). N-Dodecyl-β-D-Glucopyranoside. Retrieved from [Link]

  • Sahoo, R. K., et al. (2021). Effect of Electrolytes on Solution and Interfacial Behaviors of Double Chain Cationic–Nonionic Surfactant Mixtures for Hydroph. Industrial & Engineering Chemistry Research, 60(32), 11959-11971.
  • Jolicoeur, C., & Philip, P. R. (1970). Synthesis and properties of some aD-alkyl glucosides and mannosides: apparent molal volumes and solubilization of. Canadian Journal of Chemistry, 48(16), 2525-2532.
  • Mayer, J. D., et al. (2024). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. International Journal of Molecular Sciences, 25(12), 6438.
  • Al-Lohedan, H. A., & Al-Omair, M. A. (2023). N-dodecyl β-D-glucopyranoside micelles catalyzed reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution: A kinetic, thermodynamic, and mechanism study. Journal of Molecular Liquids, 389, 122904.
  • Zhang, L., et al. (2025). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Green Chemistry.
  • Yilmaz, A., & Soylak, M. (2014). Removal of anionic surfactant sodium dodecyl sulphate from aqueous solution by adsorption onto pine cone biomass of Pinus Radiate: equilibrium, thermodynamic, kinetics, mechanism and process design.
  • Fritz, S. R., et al. (2025). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.
  • Asua, J. M., et al. (2002). Mixed Micelles Containing Alkylglycosides: Effect of the Chain Length and the Polar Head Group. Langmuir, 18(25), 9685-9692.
  • Sahoo, P. K., & Behera, P. K. (2013). Thermodynamic Study of Micellization of SDBS in Aqueous and in Binary Solvent Systems of Ethylene Glycol.
  • Seelig, J., & Heerklotz, H. (2014). Thermodynamics of micellization from heat-capacity measurements. Chemphyschem, 15(12), 2561-2568.
  • El-Sukkary, M. A., et al. (2008). Synthesis and Characterization of some Alkyl Polyglycosides Surfactants. Journal of Surfactants and Detergents, 11, 129-137.
  • Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241.
  • Somasundaran, P., & Zhang, L. (1998). Study of mixtures of n-dodecyl-BD-maltoside with anionic, cationic, and nonionic surfactant in. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 142(2-3), 209-217.
  • Penfold, J., et al. (2007). Macroscopic Modeling of the Surface Tension of Polymer−Surfactant Systems. Langmuir, 23(16), 8443-8453.
  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Guesmi, F., et al. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. Journal of Molecular Liquids, 372, 121175.
  • van der Vegt, N. F. A., & van Esch, J. H. (2011). Quantitative Description of the Surface Tension Minimum in a Two-Component Surfactant System. The Journal of Physical Chemistry B, 115(32), 9789-9795.
  • Engberts, J. B. F. N., et al. (1999). Thermodynamics of Micellization of Nonionic Saccharide-Based N-Acyl-N-alkylaldosylamine and N-Acyl-N-alkylamino-1-deoxyalditol Surfactants. Langmuir, 15(6), 2009-2014.
  • Ghosh, S., & Das, P. K. (2008). Synthesis and evaluation of a glucose attached pyrene, as a fluorescent molecular probe in sugar and non-sugar based micro-heterogeneous media. RSC Advances, 8(1), 1-10.
  • Filichev, V. V., & Pedersen, E. B. (2009). Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science. Current Organic Chemistry, 13(9), 834-866.
  • Ghasemi, S., et al. (2023). Pyrene Functionalized Norbornadiene‐Quadricyclane Fluorescent Photoswitches: Characterization of their Spectral Properties and. Chemistry – A European Journal, 29(47), e202300898.
  • Pandey, S., & Pandey, S. (2015). How polar are choline chloride-based deep eutectic solvents?. Physical Chemistry Chemical Physics, 17(8), 5920-5929.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxododecyl α-D-Glucopyranoside Surfactants

Introduction In the ever-evolving landscape of surfactant chemistry, there is a continuous and pressing demand for high-performance, biocompatible, and environmentally benign molecules. 1-Oxododecyl α-D-glucopyranoside,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the ever-evolving landscape of surfactant chemistry, there is a continuous and pressing demand for high-performance, biocompatible, and environmentally benign molecules. 1-Oxododecyl α-D-glucopyranoside, a non-ionic surfactant belonging to the sugar ester class, has emerged as a compelling candidate to meet these demands. Synthesized from renewable resources—glucose and a C12 fatty acid derivative—this molecule stands at the intersection of green chemistry and advanced material science. Its inherent biodegradability and low toxicity profile make it a sustainable alternative to traditional petroleum-based surfactants.[1][2]

This technical guide provides a comprehensive exploration of the physicochemical properties of 1-oxododecyl α-D-glucopyranoside. We will delve into its synthesis, molecular structure, and the resultant surface-active properties that are critical for its application in pharmaceuticals, cosmetics, and food science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising biosurfactant.

Molecular Structure and Synthesis

The molecular architecture of 1-oxododecyl α-D-glucopyranoside consists of a hydrophilic α-D-glucopyranose headgroup and a hydrophobic 12-carbon alkyl chain attached via an ester linkage at the anomeric carbon. This ester linkage distinguishes it from the more common alkyl polyglycosides (APGs) where the linkage is an ether bond.

Caption: Molecular structure of 1-oxododecyl α-D-glucopyranoside.

Synthesis of 1-Oxododecyl α-D-Glucopyranoside

The synthesis of sugar fatty acid esters like 1-oxododecyl α-D-glucopyranoside can be achieved through both chemical and enzymatic routes.[3]

Enzymatic Synthesis: This approach is favored for its regioselectivity and milder reaction conditions, aligning with the principles of green chemistry.[4][5] Lipases are commonly employed to catalyze the esterification or transesterification reaction between glucose and a dodecanoic acid derivative.[4]

Experimental Protocol: Enzymatic Esterification
  • Reactant Preparation: D-glucose and dodecanoic acid are dissolved in a suitable non-aqueous solvent system. Ionic liquids or deep eutectic solvents can be employed to enhance the solubility of glucose.[4]

  • Enzyme Addition: An immobilized lipase, such as Novozym 435, is added to the reaction mixture.[4]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 60-80°C) with continuous stirring.

  • Monitoring: The progress of the reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the enzyme is filtered off, and the product is purified from the reaction mixture, often through chromatographic methods.

Physicochemical Properties

The amphiphilic nature of 1-oxododecyl α-D-glucopyranoside governs its behavior in solution, leading to self-assembly and a reduction in surface and interfacial tension.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. For sugar esters, the CMC is influenced by the length of the alkyl chain; a longer chain generally leads to a lower CMC.[2]

SurfactantAlkyl Chain LengthCMC (mM)Reference
6-O-glucosyl decanoateC102.5[2]
6-O-maltose decanoateC102.25[2]
Sucrose laurateC120.21 - 0.45[2]
6-O-glucosyl dodecanoateC12~0.77 (estimated)[2]

Note: The CMC for 1-oxododecyl α-D-glucopyranoside is expected to be in a similar range to other C12 sugar esters.

Experimental Protocol: Determination of CMC by Surface Tensiometry

The Wilhelmy plate method is a common and accurate technique for determining the surface tension of a liquid and, subsequently, the CMC of a surfactant.[6]

  • Solution Preparation: A series of aqueous solutions of 1-oxododecyl α-D-glucopyranoside with varying concentrations are prepared.

  • Instrumentation: A surface tensiometer equipped with a platinum Wilhelmy plate is used. The plate must be thoroughly cleaned and flamed before each measurement.

  • Measurement: The plate is immersed in the surfactant solution, and the force exerted on the plate due to surface tension is measured.

  • Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in this plot, where the surface tension begins to plateau.[6]

Caption: Workflow for CMC determination using surface tensiometry.

Surface Tension Reduction

1-Oxododecyl α-D-glucopyranoside is effective at reducing the surface tension of water. The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness. For sugar esters, γCMC values are typically in the range of 25-45 mN/m.[2][7]

Aggregation Behavior and Micelle Characterization

Above the CMC, 1-oxododecyl α-D-glucopyranoside molecules aggregate to form micelles. The size and shape of these micelles can be characterized using Dynamic Light Scattering (DLS).

Experimental Protocol: Micelle Size Analysis by DLS
  • Sample Preparation: A solution of the surfactant at a concentration significantly above its CMC is prepared and filtered through a sub-micron filter to remove dust particles.[8]

  • Instrumentation: A DLS instrument is used, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[9]

  • Measurement: The sample is placed in the instrument, and the scattered light is measured at a specific angle and temperature.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the micelles from their diffusion coefficient.[8][10]

Caption: Workflow for micelle size analysis using DLS.

Biodegradability

A key advantage of sugar-based surfactants is their excellent biodegradability.[11] The ester linkage in 1-oxododecyl α-D-glucopyranoside is susceptible to hydrolysis by esterases, breaking the molecule down into its constituent sugar and fatty acid, which are readily metabolized by microorganisms.[12][13] Studies on various sugar fatty acid esters have consistently shown that they are readily biodegradable.[11][12][13]

Applications in Research and Drug Development

The favorable physicochemical properties and biocompatibility of 1-oxododecyl α-D-glucopyranoside make it a valuable tool in several areas:

  • Drug Delivery: Its ability to form micelles allows for the solubilization and encapsulation of poorly water-soluble drugs, enhancing their bioavailability.

  • Cosmetics and Personal Care: Its mildness and emulsifying properties make it suitable for use in formulations for sensitive skin.[1]

  • Biochemical Research: As a non-ionic surfactant, it can be used for the solubilization and stabilization of membrane proteins.

Conclusion

1-Oxododecyl α-D-glucopyranoside represents a new generation of high-performance, sustainable surfactants. Its synthesis from renewable resources, combined with its excellent surface activity and biodegradability, positions it as a promising alternative to conventional surfactants in a wide range of applications. This guide has provided a detailed overview of its key physicochemical properties and the experimental methodologies used for their characterization, offering a valuable resource for scientists and researchers in the field.

References

  • Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. (URL: [Link])

  • Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (URL: [Link])

  • Enzymatic synthesis of amino sugar fatty acid esters. (URL: [Link])

  • Enzymatic synthesis of sugar fatty acid esters in ionic liquids. (URL: [Link])

  • Enzymatic Synthesis of Sugar Fatty Acid Esters. (URL: [Link])

  • Sugar fatty acid ester surfactants: Structure and ultimate aerobic biodegradability. (URL: [Link])

  • Biodegradability and Toxicity of Cellobiosides and Melibiosides. (URL: [Link])

  • Method for Measurement of Critical Micelle Concentration. (URL: [Link])

  • Sugar fatty acid ester surfactants: Structure and ultimate aerobic biodegradability. (URL: [Link])

  • Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. (URL: [Link])

  • Surfactant micelle characterization using dynamic light scattering. (URL: [Link])

  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (URL: [Link])

  • Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (URL: [Link])

  • Sucrose ester surfactants: current understanding and emerging perspectives. (URL: [Link])

  • Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. (URL: [Link])

  • Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. (URL: [Link])

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (URL: [Link])

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (URL: [Link])

  • The effect of the glucose-based surfactant on surface/interfacial and foam ability properties. (URL: [Link])

  • Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation. (URL: [Link])

  • Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. (URL: [Link])

  • Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. (URL: [Link])

  • Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. (URL: [Link])

  • Regiospecific synthesis of glucose-based surfactants. (URL: )
  • Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements. (URL: [Link])

  • 1-OXODODECYL-ALPHA-D-GLUCOPYRANOSIDE — Chemical Substance Information. (URL: [Link])

  • INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION. (URL: [Link])

  • Quantitative Structure-Property Relationship of the Critical Micelle Concentration of Different Classes of Surfactants. (URL: [Link])

  • (2S)-2,3-Bis((1-oxohexadecyl)oxy)propyl 6-deoxy-6-sulfo-alpha-D-glucopyranoside. (URL: [Link])

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (URL: [Link])

  • Carbohydrate Synthesis. (URL: [Link])

  • 1-OXODODECYL-D-GLUCOPYRANOSIDE — Chemical Substance Information. (URL: [Link])

  • New QSPR Models to Predict the Critical Micelle Concentration of Sugar-Based Surfactants. (URL: [Link])

  • alpha-D-glucopyranosyl alpha-D-glucopyranoside. (URL: [Link])

  • Synthesis of 1-(α-D-glucopyranosyl)-1-deoxy-D-fructose a non-metabolisable analogue of sucrose. (URL: [Link])

  • Synthesis of alpha-D-glucopyranosyl alpha-D-galactopyranoside. (URL: [Link])

  • O-(α-D-Glucopyranosyl)trichloroacetimidate as a Glucosyl Donor. (URL: [Link])

Sources

Foundational

Simulating the Supramolecular Architecture of 1-Oxododecyl α-D-Glucopyranoside: A Technical Guide to Molecular Dynamics of Micellar Systems

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on conducting molecular dynamics (MD) simulations of 1-oxododecyl α-D-glucopyranoside mice...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on conducting molecular dynamics (MD) simulations of 1-oxododecyl α-D-glucopyranoside micelles. We will move beyond a simple recitation of steps to explain the underlying scientific reasoning, ensuring a robust and reproducible simulation workflow. This document is structured to provide both a foundational understanding and a practical, step-by-step protocol for simulating and analyzing these complex self-assembled systems.

Foundational Principles: The "Why" Behind the "How"

The spontaneous self-assembly of amphiphilic molecules like 1-oxododecyl α-D-glucopyranoside into micelles in an aqueous environment is a phenomenon driven by the hydrophobic effect. The dodecyl tail is hydrophobic, while the glucopyranoside headgroup is hydrophilic. In water, these molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of a micellar core composed of the alkyl chains, with the hydrophilic sugar headgroups forming a protective shell at the interface with the bulk water.

MD simulations offer a powerful computational microscope to probe the structure, dynamics, and thermodynamics of this process at an atomistic level.[1][2] By simulating the system's evolution over time, we can gain insights into key properties such as the critical micelle concentration (CMC), aggregation number (the number of monomers in a micelle), micelle shape and size, and the hydration of the micellar interface. These properties are crucial for understanding the behavior of these surfactants in various applications, including drug delivery and formulation.

The choice of force field is paramount for the accuracy of any MD simulation. For a glycolipid like 1-oxododecyl α-D-glucopyranoside, the force field must accurately represent the intramolecular and intermolecular interactions of both the carbohydrate and lipid moieties, as well as their interactions with water. The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is a well-established and widely used force field for biomolecular simulations, with robust parameterization for both lipids and carbohydrates, including glycosidic linkages.[3][4]

The Simulation Workflow: From Single Molecule to Micellar Assembly

Our simulation strategy will be multifaceted, encompassing system preparation, simulation execution, and detailed analysis. We will primarily focus on using the GROMACS simulation package, a highly efficient and versatile open-source MD engine.[5] For system preparation, we will leverage the user-friendly and powerful CHARMM-GUI web server, which automates many of the complex and error-prone steps of building a simulation system.[6][7][8]

cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis Param Parameterization of 1-oxododecyl α-D-glucopyranoside Build System Building with CHARMM-GUI Micelle Builder Param->Build Solvate Solvation with Water Model (e.g., TIP3P) Build->Solvate Ionize Addition of Ions for Neutrality Solvate->Ionize Minimize Energy Minimization Ionize->Minimize NVT NVT Equilibration (Constant Volume) Minimize->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory Analysis Production->Trajectory Properties Calculation of Micellar Properties Trajectory->Properties Visualization Visualization and Interpretation Properties->Visualization

Caption: The overall workflow for the molecular dynamics simulation of 1-oxododecyl a-D-glucopyranoside micelles.

Part 1: System Preparation - Building the Virtual Micelle

Parameterization of 1-Oxododecyl α-D-Glucopyranoside

Since 1-oxododecyl α-D-glucopyranoside is not a standard residue in the CHARMM force field, its parameters must be generated. This is a critical step that ensures the physical realism of the simulation.

Protocol for Parameterization:

  • Initial Parameter Assignment: A powerful starting point is to use a tool like the SwissParam server or the Force Field Toolkit (ffTK) in VMD.[9] These tools will generate a preliminary topology and parameter file by analogy to existing parameters in the CHARMM General Force Field (CGenFF).

  • Quantum Mechanical (QM) Refinement: For the highest accuracy, especially around the glycosidic bond and the ester linkage, it is advisable to refine the dihedral parameters against QM calculations. This involves:

    • Performing a potential energy scan (PES) for the key dihedral angles of the molecule using a QM software package (e.g., Gaussian). This involves rotating the dihedral angle incrementally and calculating the energy at each point.

    • Fitting the corresponding dihedral parameters in the force field to reproduce the QM PES. This ensures that the conformational energetics of the molecule are accurately represented.[3][4]

  • Charge Validation: The partial atomic charges are crucial for electrostatic interactions. The initial charges from SwissParam or ffTK should be validated. The CHARMM force field development methodology often involves fitting charges to reproduce the interaction energies and geometries of the molecule with water molecules, calculated at a high level of QM theory.[9]

Building the Micelle System with CHARMM-GUI

CHARMM-GUI's Micelle Builder provides an intuitive and robust platform for generating the initial coordinates and topology for a micelle simulation.[6][7]

Step-by-Step Protocol for System Building:

  • Access CHARMM-GUI: Navigate to the CHARMM-GUI website and select "Micelle Builder" from the "Input Generator" menu.[6][10]

  • Upload Molecule: Since 1-oxododecyl a-D-glucopyranoside is a novel molecule, you will need to upload its structure (e.g., in PDB or MOL2 format) and the topology and parameter files you generated in the previous step.

  • Define Micelle Properties:

    • Aggregation Number: You will need to provide an initial guess for the aggregation number. For a dodecyl-tailed surfactant, a starting point could be in the range of 60-140, based on experimental data for similar surfactants like sodium dodecyl sulfate (SDS) and n-dodecyl-β-d-maltoside (DDM).[11][12] It is often advisable to run simulations with a few different initial aggregation numbers to assess stability.[13]

    • Micelle Shape: For the initial build, a spherical micelle is a reasonable starting point.

  • Solvation and Ionization:

    • CHARMM-GUI will then solvate the micelle in a water box of appropriate dimensions. The TIP3P water model is a standard choice that is well-parameterized with the CHARMM force field.

    • Ions (e.g., Na+ and Cl-) will be added to neutralize the system and to achieve a desired salt concentration (e.g., 0.15 M to mimic physiological conditions).

  • Generate GROMACS Input Files: In the final step, select GROMACS as the target simulation package. CHARMM-GUI will generate all the necessary files:

    • A GROMACS coordinate file (.gro) containing the positions of all atoms.

    • A GROMACS topology file (.top) describing the molecular structure, force field parameters, and interactions.

    • GROMACS input parameter files (.mdp) for energy minimization, equilibration, and production runs.

Part 2: Running the Simulation with GROMACS

Once the system is prepared, the simulation proceeds through three main stages: energy minimization, equilibration, and the production run.[14][15]

cluster_gromacs GROMACS Simulation Protocol start Start with CHARMM-GUI Generated Files em Energy Minimization (gmx grompp & gmx mdrun) start->em nvt NVT Equilibration (Position Restraints on Surfactant) em->nvt Relaxed Structure npt NPT Equilibration (Release Restraints) nvt->npt Correct Temperature prod Production MD (Data Collection) npt->prod Correct Pressure & Density end Trajectory for Analysis prod->end

Caption: A schematic of the GROMACS simulation stages, from initial files to the final trajectory.

Experimental Protocol:

  • Energy Minimization: This step removes any steric clashes or unfavorable geometries in the initial structure.

    • Command: gmx grompp -f minim.mdp -c system.gro -p topol.top -o em.tpr

    • Command: gmx mdrun -v -deffnm em

    • Causality: A steep descent or conjugate gradient algorithm is used to find a local energy minimum, ensuring the stability of the system before starting dynamics.

  • NVT (Isothermal-Isochoric) Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the surfactant molecules to allow the water and ions to equilibrate around them.

    • Command: gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

    • Command: gmx mdrun -v -deffnm nvt

    • Causality: This ensures that the system reaches the correct temperature before the pressure is coupled.

  • NPT (Isothermal-Isobaric) Equilibration: The position restraints on the surfactant are gradually released, and the pressure is coupled to a reference value (e.g., 1 bar).

    • Command: gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

    • Command: gmx mdrun -v -deffnm npt

    • Causality: This allows the system to relax to the correct density and pressure, which is crucial for obtaining accurate thermodynamic properties.

  • Production MD: This is the main data collection phase of the simulation. The simulation is run for a sufficiently long time (typically tens to hundreds of nanoseconds) to sample the conformational space of the micelle.

    • Command: gmx grompp -f md.mdp -c npt.gro -p topol.top -o md.tpr

    • Command: gmx mdrun -v -deffnm md

Part 3: Analysis - Extracting Meaning from Motion

The output of the production MD run is a trajectory file that contains the positions, velocities, and forces of all atoms at different time points. GROMACS provides a suite of tools for analyzing these trajectories.[16][17]

PropertyGROMACS ToolDescription
Aggregation Number gmx clustsizeThis tool can be used to analyze the size of clusters of surfactant molecules over time. By defining a distance cutoff for what constitutes a cluster, you can track the formation and stability of micelles and determine the average aggregation number.
Radius of Gyration (Rg) gmx gyrateRg provides a measure of the overall size and shape of the micelle. A stable Rg value over time indicates that the micelle has reached an equilibrium size.
Shape of the Micelle gmx gyrateThe gmx gyrate tool also calculates the principal moments of inertia, which can be used to assess the asphericity of the micelle.
Solvent Accessible Surface Area (SASA) gmx sasaSASA calculations can distinguish between the hydrophobic core and the hydrophilic shell of the micelle and quantify the extent of their exposure to the solvent.
Radial Distribution Functions (RDFs) gmx rdfRDFs can be used to analyze the distribution of water and ions around the micelle's headgroups, providing insights into the hydration shell.

Self-Validating System:

The trustworthiness of the simulation is established by monitoring key parameters for convergence. During equilibration, the temperature, pressure, and density of the system should stabilize around their target values. In the production run, properties like the radius of gyration and the aggregation number should reach a stable plateau, indicating that the micelle has reached a stable equilibrium state. Comparison with experimental data for similar surfactants provides an essential external validation of the simulation's accuracy. For instance, the simulated aggregation number should be within the range of experimentally determined values for dodecyl-based surfactants.[11][12]

Conclusion

This guide has provided a comprehensive and scientifically grounded workflow for the molecular dynamics simulation of 1-oxododecyl α-D-glucopyranoside micelles. By combining the robust parameterization of the CHARMM force field, the user-friendly system building capabilities of CHARMM-GUI, and the computational efficiency of GROMACS, researchers can effectively probe the complex world of surfactant self-assembly. The detailed protocols for simulation and analysis presented herein are designed to ensure both technical accuracy and a deep understanding of the underlying physical chemistry, empowering scientists to leverage MD simulations for advancements in drug formulation and materials science.

References

  • CHARMM-GUI Micelle Builder for Pure/Mixed Micelle and Protein/Micelle Complex Systems. Journal of Chemical Information and Modeling. [Link]

  • CHARMM-GUI Micelle Builder for Pure/Mixed Micelle and Protein/Micelle Complex Systems. Semantic Scholar. [Link]

  • GROMACS Tutorials. GROMACS. [Link]

  • Precision Relative Aggregation Number Determinations of SDS Micelles Using a Spin Probe. A Model of Micelle Surface Hydration. California State University, Northridge. [Link]

  • Martini Force Field Initiative. Martini Force Field. [Link]

  • CHARMM-GUI Membrane Builder: Past, Current, and Future Developments and Applications. PMC. [Link]

  • Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers. PMC. [Link]

  • CHARMM Additive All-Atom Force Field for Glycosidic Linkages between Hexopyranoses. PMC. [Link]

  • Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]

  • Rapid parameterization of small molecules using the Force Field Toolkit. PMC. [Link]

  • Building a protein membrane system using CHARMM-GUI. Compchems. [Link]

  • CHARMM Drude Polarizable Force Field for Glycosidic Linkages Involving Pyranoses and Furanoses. SciSpace. [Link]

  • Shape and Structure Formation of Mixed Nonionic–Anionic Surfactant Micelles. MDPI. [Link]

  • Molecular Simulation Methods with Gromacs. GROMACS. [Link]

  • How to analyze the results of self-assembly simulation?. ResearchGate. [Link]

  • Parameterization Tutorial. University of Illinois Urbana-Champaign. [Link]

  • Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers. The Journal of Physical Chemistry B. [Link]

  • Molecular dynamics study on micelle-small molecule interactions: developing a strategy for an extensive comparison. PMC. [Link]

  • Supporting information. VTechWorks. [Link]

  • Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations. Frontiers. [Link]

  • Molecular dynamics simulation of four typical surfactants in aqueous solution. RSC Publishing. [Link]

  • Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. ACS Publications. [Link]

  • Radius of gyration R G (DPD units) and mean aggregation number are... ResearchGate. [Link]

  • Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations. ChemRxiv. [Link]

  • GROMACS tutorial. EMBL-EBI. [Link]

  • FFParam-v2.0: A Comprehensive Tool for CHARMM Additive and Drude Polarizable Force-Field Parameter Optimization and Validation. ChemRxiv. [Link]

  • Running molecular dynamics simulations using GROMACS. Galaxy Training. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

Sources

Exploratory

thermodynamic stability of 1-oxododecyl a-D-glucopyranoside in aqueous solution

Thermodynamic Stability of 1-Oxododecyl α -D-Glucopyranoside in Aqueous Solution: Self-Assembly and Hydrolytic Kinetics Executive Summary 1-Oxododecyl α -D-glucopyranoside (CAS: 64395-91-1), commonly referred to as 1-O-l...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of 1-Oxododecyl α -D-Glucopyranoside in Aqueous Solution: Self-Assembly and Hydrolytic Kinetics

Executive Summary

1-Oxododecyl α -D-glucopyranoside (CAS: 64395-91-1), commonly referred to as 1-O-lauroyl- α -D-glucopyranose, is a non-ionic, biodegradable sugar-based surfactant. Its molecular architecture—a hydrophilic α -D-glucopyranose headgroup esterified at the anomeric C1 position to a hydrophobic lauroyl chain—endows it with exceptional amphiphilic properties. However, its thermodynamic stability in aqueous media is governed by a delicate interplay between two competing phenomena: the physical stabilization achieved through micellar self-assembly and the chemical destabilization driven by ester hydrolysis .

This technical guide provides an in-depth mechanistic analysis of these thermodynamic processes, offering field-proven experimental protocols and formulation strategies for drug development professionals.

Molecular Architecture & The Thermodynamics of Micellization

In aqueous solution, the hydrophobic lauroyl chain of 1-oxododecyl α -D-glucopyranoside disrupts the hydrogen-bonding network of bulk water, forcing water molecules into a highly ordered, low-entropy solvation shell. To minimize this unfavorable thermodynamic state, the surfactant molecules self-assemble into micelles once the concentration exceeds the Critical Micelle Concentration (CMC)[1].

The Hydrophobic Effect

The micellization of sugar esters is classically entropy-driven at standard temperatures. When the lauroyl chains aggregate to form the hydrophobic core of the micelle, the structured water molecules are released back into the bulk phase. This massive entropic gain ( TΔSmic​>0 ) easily overcomes the slightly endothermic enthalpic penalty ( ΔHmic​>0 ) associated with the desolvation of the glucopyranose headgroups, resulting in a highly negative Gibbs free energy of micellization ( ΔGmic​<0 ) [2].

Micellization Monomer Monomeric Surfactant (Aqueous Solution) Water Structured Water (Hydration Shell) Monomer->Water Solvation Micelle Micellar Aggregate (Hydrophobic Core) Monomer->Micelle Self-Assembly (> CMC) FreeWater Bulk Water (Increased Entropy) Water->FreeWater Hydrophobic Effect (ΔS > 0) Micelle->FreeWater Water Release

Fig 1: Entropy-driven micellization pathway of 1-oxododecyl a-D-glucopyranoside.

Table 1: Typical Thermodynamic Parameters of Micellization (298 K)

Data summarized from standard tensiometric and calorimetric evaluations of C12 sugar monoesters.

ParameterValueThermodynamic Implication
CMC ~0.15 - 0.20 mMHigh surface activity; forms micelles at low concentrations.
ΔGmic​ -22.5 kJ/molSpontaneous self-assembly.
ΔHmic​ +2.1 kJ/molEndothermic desolvation of the sugar headgroup.
TΔSmic​ +24.6 kJ/molEntropy-driven process (release of structured water).

Chemical Stability: Hydrolytic Thermodynamics

While micellization provides physical stability, the chemical stability of 1-oxododecyl α -D-glucopyranoside is inherently compromised by its anomeric ester linkage . Unlike standard aliphatic esters or primary sugar esters (e.g., 6-O-lauroyl-D-glucopyranose), glycosyl esters are highly susceptible to hydrolysis [3].

Mechanistic Causality: The Oxocarbenium Ion

The vulnerability of the C1 ester bond stems from the adjacent endocyclic oxygen of the pyranose ring. During acid-catalyzed hydrolysis, the protonation of the ester oxygen is followed by the cleavage of the C(sp3)-O bond. This rate-limiting step is dramatically accelerated because the resulting intermediate is an oxocarbenium ion , which is stabilized by resonance from the ring oxygen's lone pairs [4]. This lowers the activation energy ( ΔG‡ ) significantly compared to non-anomeric esters.

At high pH (base catalysis), direct nucleophilic attack by hydroxide ions leads to rapid saponification. In both regimes, the reaction falls into a deep thermodynamic sink, irreversibly yielding D-glucose and lauric acid.

Hydrolysis Ester 1-Oxododecyl a-D-glucopyranoside (Anomeric Ester) Protonation Protonation of Ester Oxygen (Acid Catalysis) Ester->Protonation + H⁺ (Low pH) Products D-Glucose + Lauric Acid (Thermodynamic Sink) Ester->Products Base Catalysis (High pH) Oxocarbenium Oxocarbenium Ion Intermediate + Lauric Acid Protonation->Oxocarbenium C-O Bond Cleavage Rate-Limiting Step Oxocarbenium->Products + H₂O (Fast)

Fig 2: Hydrolytic degradation pathway via the oxocarbenium ion intermediate.

Table 2: Hydrolysis Kinetics at Varying pH (298 K)

Note: Rates are highly dependent on buffer composition; values represent unshielded monomeric state.

pH LevelCatalyst DominanceEstimated kobs​ ( s−1 )Half-Life ( t1/2​ )
3.0 Hydronium ( H+ ) 1.2×10−4 ~1.6 Hours
6.0 Neutral (Water) 5.5×10−7 ~350 Hours
10.0 Hydroxide ( OH− ) 3.8×10−3 ~3 Minutes

Methodological Framework: Self-Validating Protocols

To rigorously evaluate the thermodynamic profile of 1-oxododecyl α -D-glucopyranoside, researchers must employ orthogonal analytical techniques. Below are field-proven protocols designed with built-in validation steps.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Micellization

Expert Insight: While surface tension measurements can determine the CMC and ΔGmic​ , they cannot directly measure enthalpy. ITC directly quantifies the heat of demicellization ( ΔHmic​ ), allowing for the precise, assumption-free calculation of entropic contributions.

  • Preparation: Prepare a 5.0 mM solution of the surfactant in a degassed 50 mM phosphate buffer (pH 6.0). Prepare the exact same buffer without surfactant for the sample cell.

  • Titration Execution: Load the surfactant solution into the ITC syringe. Inject 10 µL aliquots into the sample cell (containing 1.4 mL buffer) at 298 K, with 150-second intervals between injections.

  • Data Analysis:

    • Pre-CMC: Initial injections yield large endothermic peaks as the micelles dissociate into monomers upon dilution.

    • Post-CMC: As the cell concentration surpasses the CMC, micelles no longer dissociate, and the thermal signal drops to the baseline (representing the negligible heat of dilution).

  • Validation: The inflection point of the integrated heat curve represents the CMC. Integrate the area under the pre-CMC curve to extract ΔHmic​ . Calculate ΔGmic​=RTln(XCMC​) and derive ΔSmic​=(ΔHmic​−ΔGmic​)/T .

Protocol 2: Stability-Indicating RP-HPLC for Hydrolysis Kinetics

Expert Insight: Because 1-oxododecyl α -D-glucopyranoside lacks a strong UV chromophore, standard UV/Vis detection is inadequate. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory for accurate quantification. Furthermore, experiments must be conducted below the CMC to measure true chemical kinetics, as micellar self-assembly sterically shields the ester bond from water, artificially lowering the hydrolysis rate.

  • Sample Incubation: Dissolve the surfactant at 0.05 mM (below CMC) in buffered solutions (pH 3.0, 6.0, and 10.0). Incubate in a thermostated water bath at 298 K.

  • Chromatographic Setup:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Detector: ELSD (Evaporator Temp: 40°C, Nebulizer Gas: 3.5 bar).

  • Sampling: Withdraw 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes), immediately neutralizing the pH to quench the reaction.

  • Validation & Calculation: Plot ln([Intact]t​/[Intact]0​) against time. A linear fit validates pseudo-first-order kinetics. The negative slope yields the rate constant ( kobs​ ).

Implications for Drug Development

For formulation scientists utilizing 1-oxododecyl α -D-glucopyranoside as a solubilizer or permeation enhancer, its thermodynamic instability in water poses a significant shelf-life challenge.

Formulation Strategies:

  • Micellar Shielding: Always formulate at concentrations significantly above the CMC. In the micellar state, the labile anomeric ester bonds are tightly packed at the palisade layer, sterically hindering the diffusion of hydronium or hydroxide ions to the reaction site.

  • pH Optimization: Aqueous formulations must be strictly buffered to pH 5.5 - 6.0, the thermodynamic minimum for both acid- and base-catalyzed hydrolysis.

  • Lyophilization: For long-term commercial viability, formulate the surfactant with the active pharmaceutical ingredient (API) and a cryoprotectant (e.g., trehalose), followed by lyophilization. The removal of bulk water halts the hydrolytic degradation pathway entirely, allowing reconstitution immediately prior to administration.

References

  • Self-Assembly and Micellar Structures of Sugar-Based Surfactants: Effect of Temperature and Salt Addition, ResearchGate. 1

  • Surface Activity and Critical Aggregation Concentration of Pure Sugar Esters with Different Sugar Headgroups, ResearchGate. 2

  • Glycosyl benzoates as novel substrates for glycosynthases, RSC Publishing. 3

  • A propos of glycosyl cations and the mechanism of chemical glycosylation, Comptes Rendus de l'Académie des Sciences. 4

  • Applications of enzymes in the synthesis and hydrolytic study of 2-deoxy-aD-glucopyranosyl phosphate, Canadian Science Publishing. 5

Sources

Foundational

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 1-oxododecyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals Introduction 1-oxododecyl α-D-glucopyranoside is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family. These surfactants are of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oxododecyl α-D-glucopyranoside is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family. These surfactants are of significant interest in the pharmaceutical, cosmetic, and food industries due to their biodegradability, low toxicity, and excellent surface-active properties. A critical parameter governing the functionality of any surfactant is its Hydrophilic-Lipophilic Balance (HLB), a concept first introduced by William C. Griffin in 1949. The HLB value provides a semi-empirical measure of the balance between the hydrophilic (water-attracting) and lipophilic (oil-attracting) portions of a surfactant molecule. This balance dictates the surfactant's solubility and its suitability for various applications, such as emulsification, solubilization, and wetting.

This technical guide provides a comprehensive overview of the HLB value of 1-oxododecyl α-D-glucopyranoside. It delves into the theoretical calculation of its HLB using established methods and presents a detailed experimental protocol for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to effectively utilize this versatile surfactant in their formulations.

Molecular Structure and its Influence on HLB

The structure of 1-oxododecyl α-D-glucopyranoside, with its distinct hydrophilic and lipophilic domains, is the primary determinant of its HLB value.

  • Hydrophilic Head: The α-D-glucopyranoside moiety constitutes the hydrophilic portion of the molecule. The multiple hydroxyl (-OH) groups on the glucose ring are polar and readily interact with water molecules through hydrogen bonding.

  • Lipophilic Tail: The 1-oxododecyl group, a twelve-carbon acyl chain, forms the lipophilic tail. This long hydrocarbon chain is nonpolar and exhibits strong affinity for oils and other nonpolar substances.

The ratio of the molecular weight of these two parts, as well as the nature of the functional groups, dictates the overall HLB of the molecule.

cluster_hydrophilic Hydrophilic Head (α-D-glucopyranoside) cluster_lipophilic Lipophilic Tail (1-oxododecyl) Glucopyranoside α-D-glucopyranoside (Multiple -OH groups) Oxododecyl 1-oxododecyl (C12 Acyl Chain) Glucopyranoside->Oxododecyl Ester Linkage

Caption: Molecular domains of 1-oxododecyl α-D-glucopyranoside.

Theoretical Calculation of HLB Value

In the absence of an experimentally determined HLB value in readily available literature, theoretical calculations provide a valuable estimation. Two widely recognized methods are the Griffin method and the Davies method.

Griffin's Method

For non-ionic surfactants, Griffin's method is a straightforward approach based on the molecular weight of the hydrophilic portion of the molecule.[1][2] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular weight of the hydrophilic group (α-D-glucopyranoside).

  • M is the total molecular weight of the surfactant (1-oxododecyl α-D-glucopyranoside).

ComponentChemical FormulaMolecular Weight ( g/mol )
Total Molecule (M) C18H34O7362.46
Hydrophilic Part (Mh) C6H11O6179.15
Lipophilic Part (Ml) C12H23O183.31

Calculation:

HLB = 20 * (179.15 / 362.46) HLB ≈ 9.88

Davies' Method

The Davies' method provides an alternative calculation based on group numbers assigned to various structural components of the surfactant.[3] The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

A comprehensive table of group numbers is required for this calculation.

GroupTypeContribution
-OH (from alcohol)Hydrophilic+1.9
Ester (-COO-)Hydrophilic+2.4
-CH- (in pyranose ring)Hydrophilic+0.5
-CH2-Lipophilic-0.475
-CH3Lipophilic-0.475

Calculation for 1-oxododecyl α-D-glucopyranoside:

  • Hydrophilic Groups:

    • 4 x -OH (secondary hydroxyls on glucose): 4 * 1.9 = 7.6

    • 1 x -CH2OH (primary hydroxyl on glucose): 1 * 1.9 = 1.9

    • 1 x Ester group: 1 * 2.4 = 2.4

    • 5 x -CH- (in the pyranose ring): 5 * 0.5 = 2.5

    • Total Hydrophilic Contribution: 7.6 + 1.9 + 2.4 + 2.5 = 14.4

  • Lipophilic Groups:

    • 10 x -CH2- (in the dodecyl chain): 10 * 0.475 = 4.75

    • 1 x -CH3 (terminal methyl group): 1 * 0.475 = 0.475

    • Total Lipophilic Contribution: 4.75 + 0.475 = 5.225

HLB Calculation:

HLB = 7 + 14.4 - 5.225 HLB ≈ 16.175

Summary of Calculated HLB Values

Calculation MethodCalculated HLB Value
Griffin's Method~9.88
Davies' Method~16.18

The discrepancy between the two methods highlights the empirical nature of HLB calculations. The Griffin method is often more suitable for polyoxyethylene-based surfactants, while the Davies method attempts a more universal approach by assigning values to a wider range of functional groups. For sugar esters, the Davies method may provide a more representative value due to its specific consideration of hydroxyl and ester groups.

Experimental Determination of HLB Value

The most reliable HLB value is determined experimentally. The emulsion stability test is a classic and effective method.[4][5] This method involves preparing a series of emulsions with the surfactant of unknown HLB and observing their stability. The HLB of the surfactant is considered to be the "Required HLB" of the oil phase that forms the most stable emulsion.

Experimental Protocol: Emulsion Stability Test

Objective: To experimentally determine the HLB value of 1-oxododecyl α-D-glucopyranoside.

Principle: A series of oil-in-water emulsions are prepared using a standard oil phase and a blend of two non-ionic surfactants with known low and high HLB values. The stability of these emulsions is observed over time. The HLB of the blend that produces the most stable emulsion is considered the required HLB of the oil phase. Subsequently, the unknown surfactant is used to emulsify the same oil, and its performance is compared to the reference emulsions to determine its effective HLB.

Materials:

  • 1-oxododecyl α-D-glucopyranoside

  • Reference Surfactant (Low HLB): e.g., Sorbitan Monostearate (Span 60), HLB = 4.7

  • Reference Surfactant (High HLB): e.g., Polysorbate 60 (Tween 60), HLB = 14.9

  • Standard Oil Phase: e.g., Mineral Oil, Lanolin, or a specific oil relevant to the intended application.

  • Distilled or Deionized Water

  • Graduated Cylinders or Test Tubes

  • Homogenizer or High-Shear Mixer

  • Water Bath

cluster_prep Preparation cluster_emulsification Emulsification cluster_stability Stability Assessment cluster_determination HLB Determination A Prepare Surfactant Blends (Span 60 & Tween 60) of varying HLB values E Add Aqueous Phase to Oil Phase with High-Shear Mixing A->E B Prepare Oil Phase (e.g., Mineral Oil) D Heat Oil and Aqueous Phases Separately (e.g., 70-75°C) B->D C Prepare Aqueous Phase (Distilled Water) C->D D->E F Homogenize to form Oil-in-Water Emulsions E->F G Transfer Emulsions to Graduated Cylinders F->G H Observe at Regular Intervals (e.g., 1h, 24h, 48h) G->H I Measure Creaming, Coalescence, or Phase Separation H->I J Identify the HLB of the Surfactant Blend that produces the most stable emulsion I->J K This HLB is the Required HLB (rHLB) of the Oil Phase J->K L Prepare an emulsion with the unknown surfactant and compare its stability to the reference emulsions to determine its effective HLB K->L

Caption: Experimental workflow for HLB determination via emulsion stability.

Procedure:

  • Preparation of Surfactant Blends: Prepare a series of surfactant blends by mixing Span 60 and Tween 60 in varying ratios to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1). The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

  • Preparation of Emulsions: a. For each HLB value, weigh a specific amount of the corresponding surfactant blend and the chosen oil phase into a beaker. b. In a separate beaker, weigh the required amount of distilled water. c. Heat both beakers in a water bath to 70-75°C. d. Slowly add the water phase to the oil phase while mixing with a homogenizer at a constant speed. e. Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform emulsion formation. f. Allow the emulsions to cool to room temperature while stirring gently.

  • Stability Assessment: a. Transfer each emulsion to a separate, sealed, and labeled graduated cylinder. b. Store the cylinders at a constant temperature and observe them for signs of instability, such as creaming (upward movement of dispersed droplets), coalescence (merging of droplets), and phase separation. c. Record observations at regular intervals (e.g., 1 hour, 24 hours, 48 hours, and 1 week).

  • Determination of Required HLB: The HLB of the surfactant blend that results in the most stable emulsion (i.e., minimal creaming, no coalescence, or phase separation for the longest duration) is considered the "Required HLB" of the oil phase used.

  • Determination of the HLB of 1-oxododecyl α-D-glucopyranoside: a. Prepare an emulsion using 1-oxododecyl α-D-glucopyranoside as the sole emulsifier, following the same procedure as in step 2. b. Compare the stability of this emulsion to the series of reference emulsions. c. The HLB value of the reference blend that exhibits comparable stability to the emulsion made with 1-oxododecyl α-D-glucopyranoside is taken as the experimental HLB value of the target surfactant.

Conclusion

The Hydrophilic-Lipophilic Balance is a cornerstone concept in the formulation science of surfactants. For 1-oxododecyl α-D-glucopyranoside, theoretical calculations using Griffin's and Davies' methods provide estimated HLB values of approximately 9.88 and 16.18, respectively. The variance in these values underscores the importance of experimental determination for precise formulation development. The detailed emulsion stability protocol provided in this guide offers a robust framework for empirically ascertaining the HLB of this and other surfactants. A thorough understanding and accurate determination of the HLB value are paramount for harnessing the full potential of 1-oxododecyl α-D-glucopyranoside in advanced applications within the pharmaceutical, cosmetic, and food science industries.

References

  • Davies, J. T. (1957). A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent. Gas/Liquid and Liquid/Liquid Interface. Proceedings of the 2nd International Congress of Surface Activity, 1, 426-438.
  • Griffin, W. C. (1949). Classification of Surface-Active Agents by “HLB”. Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
  • Griffin, W. C. (1954). Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256.
  • O'Lenick, A. J., Jr. (2001). The Hydrophilic Lipophilic Balance (HLB) - A Powerful Tool. Journal of Surfactants and Detergents, 4(3), 313-315.
  • Pasquali, R. C., Taurozzi, M. P., & Bregni, C. (2008). Some considerations about the hydrophilic-lipophilic balance (HLB) system. International Journal of Pharmaceutics, 356(1-2), 44-51.
  • PubChem. (n.d.). Methyl alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the HLB Scale in Surfactants. Retrieved from [Link]

  • J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]

  • The Scientific Spectator. (n.d.). The HLB SYSTEM. Retrieved from [Link]

  • Formulation and stability of horse oil-in-water emulsion by HLB system. (2020). Food Science and Technology, 40(Suppl. 2), 539–545. [Link]

  • National Institute of Standards and Technology. (n.d.). α-D-Glucopyranoside, methyl. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxododecanoyl-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-3-O-[(N,N,N-trimethyl) homoserine]-glycerol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Okoda-PG. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Okoda-PE. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of 1-Oxododecyl α-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the principal chemical and enzymatic synthesis pathways for 1-oxododecyl α-D-glucopyranos...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal chemical and enzymatic synthesis pathways for 1-oxododecyl α-D-glucopyranoside, a long-chain alkyl glucoside with significant potential in various scientific and industrial applications, including drug delivery and formulation. As a non-ionic surfactant, its amphiphilic nature, biodegradability, and low toxicity make it a molecule of high interest. This document delves into the intricacies of Fischer glycosylation, the Koenigs-Knorr reaction, and enzymatic synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis of these methodologies. The guide is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry and the development of novel glycosidic compounds.

Introduction: The Significance of 1-Oxododecyl α-D-Glucopyranoside

1-Oxododecyl α-D-glucopyranoside, also known as lauroyl α-D-glucose, is a glycoside composed of a glucose molecule and a C12 fatty acid (lauric acid) linked via an α-glycosidic bond at the anomeric carbon. This structure imparts amphiphilic properties, with the glucose head group providing hydrophilicity and the dodecyl tail contributing hydrophobicity. These characteristics are central to its function as a surfactant and its potential applications in drug delivery systems, personal care products, and as a research tool in membrane protein studies.

The stereochemistry of the anomeric bond is crucial, as the α- and β-anomers can exhibit different physical and biological properties. The α-anomer, in particular, is of interest for specific applications where its unique spatial arrangement is advantageous. The synthesis of a single, pure anomer, especially the α-isomer, presents a significant challenge in carbohydrate chemistry due to the multiple hydroxyl groups on the glucose molecule and the potential for the formation of a mixture of anomers and regioisomers.

This guide will explore the primary synthetic routes to 1-oxododecyl α-D-glucopyranoside, providing the necessary technical details for its successful laboratory preparation.

Chemical Synthesis Pathways

The chemical synthesis of alkyl glucosides primarily relies on two classical methods: Fischer glycosylation and the Koenigs-Knorr reaction. Both methods have been extensively studied and adapted for the synthesis of a wide range of glycosides.

Fischer Glycosylation: The Direct Approach

Fischer glycosylation is a direct, acid-catalyzed reaction between a reducing sugar (glucose) and an alcohol (dodecanol).[1] It is an equilibrium-controlled process that typically yields a mixture of α- and β-anomers in both pyranoside and furanoside forms.[2][3] While seemingly straightforward, controlling the anomeric selectivity, particularly towards the α-isomer, requires careful optimization of reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the anomeric hydroxyl group, facilitating its departure as a water molecule and the formation of a transient oxocarbenium ion.[2][4] The choice of a solid acid catalyst, such as sulfated zirconia or an acidic resin, can simplify the work-up procedure by allowing for easy filtration.[5]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the thermodynamically more stable product, which is often the α-anomer for glucose. However, prolonged heating can also lead to undesirable side reactions, including the formation of glucose oligomers (polydextrose).[4][6]

  • Solvent and Stoichiometry: The alcohol reactant, dodecanol, often serves as the solvent, used in large excess to drive the equilibrium towards the product side.[2] The removal of water, a byproduct of the reaction, is crucial for achieving high yields and is often accomplished using a Dean-Stark apparatus.

Experimental Protocol: α-Selective Fischer Glycosylation of D-Glucose with Dodecanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine D-glucose (1 equivalent) and dodecanol (5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Reaction Execution: Heat the mixture to 110-120°C under a nitrogen atmosphere. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the glucose spot and the appearance of new product spots.

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate.

  • Purification: The crude product is a mixture of anomers and unreacted dodecanol. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The α- and β-anomers can often be separated under these conditions.[1][7]

Quantitative Data Summary: Fischer Glycosylation

ParameterTypical Value/RangeReference
Glucose:Dodecanol Ratio1:5 to 1:10[2]
Catalyst Loading (p-TsOH)0.05 - 0.1 eq.[4]
Temperature110 - 120 °C[4]
Reaction Time4 - 24 hours[2]
Typical Yield (α/β mixture)60 - 80%[2]
α:β Anomeric RatioVariable, often favoring α[2]

Diagram of Fischer Glycosylation Workflow

Fischer_Glycosylation A Reactants: D-Glucose Dodecanol C Reaction: 110-120°C Dean-Stark A->C B Catalyst: p-Toluenesulfonic Acid B->C D Neutralization: Sodium Bicarbonate C->D E Purification: Silica Gel Chromatography D->E F Product: 1-Oxododecyl α/β-D-glucopyranoside E->F

Caption: Workflow for Fischer Glycosylation.

The Koenigs-Knorr Reaction: A Stereoselective Approach

The Koenigs-Knorr reaction is a classic and versatile method for the stereoselective formation of glycosidic bonds.[2][8][9] It involves the reaction of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.[8] The stereochemical outcome of the Koenigs-Knorr reaction is highly dependent on the nature of the protecting group at the C-2 position of the glucose donor.

Causality Behind Experimental Choices:

  • Protecting Groups: The use of protecting groups on the hydroxyls of glucose is essential to prevent self-glycosylation and to direct the stereochemical outcome. An acetyl or benzoyl group at the C-2 position provides "neighboring group participation," leading to the exclusive formation of the 1,2-trans product, which for glucose is the β-anomer.[2][8] To achieve the α-anomer (1,2-cis), a non-participating protecting group, such as a benzyl ether, is required at the C-2 position.

  • Glycosyl Donor: A per-O-protected glycosyl halide, typically a bromide or chloride, is used as the glycosyl donor. Acetobromoglucose is a common starting material.

  • Promoter: Silver salts, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), are frequently used as promoters.[8][9] They activate the glycosyl halide by coordinating to the halogen, facilitating its departure and the formation of an oxocarbenium ion intermediate.

Experimental Protocol: α-Selective Koenigs-Knorr Glycosylation

  • Preparation of the Glycosyl Donor: Start with D-glucose and protect the hydroxyl groups with non-participating groups like benzyl ethers. This multi-step process typically involves initial protection of the anomeric position, followed by benzylation of the remaining hydroxyls, and finally, installation of a leaving group (e.g., bromide) at the anomeric center.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the per-O-benzylated glucopyranosyl bromide (1 equivalent) and dodecanol (1.2-1.5 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.

  • Promoter Addition: Add the promoter, for example, silver carbonate (2 equivalents), to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature until the starting glycosyl donor is consumed, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Deprotection and Purification: Remove the benzyl protecting groups by catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas). The final product is then purified by silica gel chromatography.

Quantitative Data Summary: Koenigs-Knorr Reaction

ParameterTypical Value/RangeReference
Glycosyl Donor:Alcohol Ratio1:1.2 to 1:1.5[8]
Promoter (e.g., Ag₂CO₃)2 equivalents[8]
SolventDichloromethane (DCM)[9]
TemperatureRoom Temperature[8]
Typical Yield (protected)70 - 90%[8]
Anomeric Selectivity (with non-participating C-2 group)Mixture, can favor α[2]

Diagram of Koenigs-Knorr Reaction Pathway

Koenigs_Knorr cluster_donor Glycosyl Donor Preparation cluster_reaction Glycosylation Reaction cluster_final Final Product Formation Glucose Glucose Per_O_benzylation Per_O_benzylation Glucose->Per_O_benzylation 1. Benzylation Glycosyl_Bromide Glycosyl_Bromide Per_O_benzylation->Glycosyl_Bromide 2. Bromination Reaction Protected Glucoside Glycosyl_Bromide->Reaction Donor Deprotection Deprotection Reaction->Deprotection 3. Hydrogenolysis Dodecanol Dodecanol Dodecanol->Reaction Promoter Silver Carbonate Promoter->Reaction Purification Purification Deprotection->Purification 4. Chromatography Final_Product Final_Product Purification->Final_Product 1-Oxododecyl α-D-glucopyranoside

Caption: Pathway for α-selective Koenigs-Knorr synthesis.

Enzymatic Synthesis: A Green and Regioselective Alternative

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods for the production of sugar esters.[10] Lipases are commonly employed for this purpose, catalyzing the esterification or transesterification of sugars with fatty acids or their esters.[10]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used due to their broad substrate specificity and stability in organic solvents.[10][11] Lipases typically exhibit high regioselectivity, primarily acylating the primary hydroxyl group (C-6) of glucose.[11]

  • Reaction Medium: The low solubility of glucose in non-polar organic solvents, where lipases are most active, presents a challenge.[12] To overcome this, co-solvents like dimethyl sulfoxide (DMSO) or 2-methyl-2-butanol are often used to solubilize the sugar.[12][13]

  • Acyl Donor: While lauric acid can be used directly for esterification, the equilibrium may not favor product formation. Activated acyl donors, such as vinyl laurate or ethyl laurate, are often preferred for transesterification, as the reaction is essentially irreversible.[11]

  • Water Activity: Controlling the water content in the reaction medium is critical. While a small amount of water is necessary for enzyme activity, excess water will promote the hydrolysis of the ester product. Molecular sieves are commonly added to remove water.[10]

Experimental Protocol: Lipase-Catalyzed Synthesis of 6-O-Lauroyl-D-glucose

  • Reaction Setup: In a screw-capped vial, dissolve D-glucose (1 equivalent) and vinyl laurate (1-3 equivalents) in a suitable solvent system (e.g., a mixture of tert-butanol and DMSO).

  • Enzyme and Desiccant: Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of substrates) and activated molecular sieves (3Å or 4Å).

  • Reaction Execution: Incubate the mixture at a controlled temperature (typically 40-60°C) with shaking.

  • Monitoring: Monitor the formation of the product by TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield 6-O-lauroyl-D-glucose.

Quantitative Data Summary: Enzymatic Synthesis

ParameterTypical Value/RangeReference
Substrate Ratio (Glucose:Vinyl Laurate)1:1 to 1:3[10]
Enzyme Loading (Novozym 435)10 - 20% (w/w)[10]
Solventtert-Butanol/DMSO[10]
Temperature40 - 60 °C[13]
Reaction Time24 - 72 hours[11]
Typical Yield (6-O-lauroyl-D-glucose)60 - 95%[10][11]

Enzymatic_Synthesis A Substrates: D-Glucose Vinyl Laurate C Reaction: 40-60°C Organic Solvent Molecular Sieves A->C B Biocatalyst: Immobilized Lipase (e.g., Novozym 435) B->C D Enzyme Removal: Filtration C->D E Purification: Solvent Evaporation Chromatography D->E F Product: 6-O-Lauroyl-D-glucose E->F

Sources

Protocols & Analytical Methods

Method

protocol for membrane protein extraction using 1-oxododecyl a-D-glucopyranoside

Application Note: Advanced Membrane Protein Extraction Using 1-Oxododecyl α -D-Glucopyranoside Introduction & Mechanistic Overview Membrane protein extraction requires a delicate thermodynamic balance: the chosen surfact...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Membrane Protein Extraction Using 1-Oxododecyl α -D-Glucopyranoside

Introduction & Mechanistic Overview

Membrane protein extraction requires a delicate thermodynamic balance: the chosen surfactant must be robust enough to disrupt the native lipid bilayer yet mild enough to preserve the protein's native tertiary and quaternary structures. 1-Oxododecyl α -D-glucopyranoside (CAS 64395-91-1), a non-ionic alkyl saccharide detergent, achieves this balance through its unique amphiphilic architecture ([1]).

Featuring a 12-carbon lauroyl chain linked via an ester bond to an α -D-glucose headgroup, this detergent forms uniform micelles that effectively encapsulate the hydrophobic transmembrane domains of integral proteins ([2]). Unlike harsh ionic detergents that denature proteins by disrupting charge-charge interactions, the uncharged glucopyranoside headgroup maintains the native electrostatic environment. This makes it highly suitable for downstream structural biology (e.g., Cryo-EM, X-ray crystallography) and functional assays where maintaining the native fold is paramount ([3]).

Physicochemical Properties

Understanding the physical parameters of the detergent is critical for optimizing the extraction workflow. The table below summarizes the core quantitative data necessary for protocol formulation.

PropertyValue / Description
Chemical Name 1-Oxododecyl α -D-glucopyranoside
CAS Number 64395-91-1
Molecular Formula C18H34O7
Molecular Weight 362.46 g/mol
Detergent Class Non-ionic, Glucopyranoside derivative
Critical Micelle Concentration (CMC) ~0.15 - 0.30 mM (0.005% - 0.01% w/v)
Solubility High in aqueous buffers

Solubilization Pathway

Mechanism LipidBilayer Native Lipid Bilayer (Membrane Proteins Embedded) Detergent Add 1-Oxododecyl a-D-glucopyranoside (Concentration > CMC) LipidBilayer->Detergent Incubation MixedMicelles Lipid-Protein-Detergent Mixed Micelles Detergent->MixedMicelles Membrane Partitioning Solubilized Protein-Detergent Complexes (Solubilized State) MixedMicelles->Solubilized Delipidation

Mechanistic pathway of lipid bilayer disruption and membrane protein solubilization.

Step-by-Step Experimental Protocol

Phase 1: Membrane Fractionation

Isolating the membrane fraction prior to detergent addition significantly reduces the lipid-to-protein ratio and removes cytosolic contaminants, enhancing the efficiency of the target protein's extraction.

  • Cell Lysis: Resuspend the cell pellet (e.g., E. coli, HEK293, or Sf9 cells) in Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with a protease inhibitor cocktail. Lyse via microfluidization (15,000 psi, 3 passes) or sonication.

    • Causality: Mechanical disruption breaks the plasma membrane into smaller vesicles without using harsh chemicals that might prematurely extract or denature proteins.

  • Low-Speed Clarification: Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to pellet unbroken cells and inclusion bodies.

  • Ultracentrifugation: Transfer the supernatant to ultracentrifuge tubes and spin at 100,000 × g for 1 hour at 4°C.

    • Causality: This step isolates the microsomal membrane fraction (pellet) from the soluble cytosolic proteins (supernatant), establishing a controlled baseline for accurate detergent-to-protein ratio calculations.

Phase 2: Detergent Solubilization
  • Resuspension: Homogenize the membrane pellet in Solubilization Buffer (50 mM Tris-HCl, 150 mM NaCl, 10% v/v Glycerol, pH 7.4).

    • Causality: Glycerol acts as an osmolyte, stabilizing the protein fold during the thermodynamic shock of delipidation.

  • Protein Quantification: Determine the total membrane protein concentration using a BCA assay. Adjust the concentration to exactly 3.0 mg/mL.

  • Detergent Addition: Add 1-oxododecyl α -D-glucopyranoside powder or a pre-made 10% (w/v) stock to achieve a final concentration of 1.5% (w/v).

    • Causality: This establishes a Detergent:Protein (D:P) ratio of 5:1 (w/w). Operating well above the CMC ensures the thermodynamic drive favors the formation of stable protein-detergent complexes (PDCs) rather than unstable protein-lipid-detergent aggregates.

  • Incubation: Incubate the mixture on an end-over-end rotator for 2 hours at 4°C.

    • Causality: Low-temperature, gentle agitation facilitates the slow exchange of native lipids with detergent molecules, preventing structural collapse and thermal aggregation.

Phase 3: Clarification and Downstream Validation (Self-Validating System)
  • Final Ultracentrifugation: Spin the solubilized mixture at 100,000 × g for 45 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant. This fraction contains the successfully solubilized membrane proteins.

  • Validation via SEC: Inject a sample onto a Size Exclusion Chromatography (SEC) column equilibrated with buffer containing 0.02% (w/v) 1-oxododecyl α -D-glucopyranoside (slightly above CMC).

    • Causality: SEC acts as a self-validating system for the protocol. Protein eluting in the void volume indicates aggregation (failed extraction), while a sharp, Gaussian peak in the included volume confirms a monodisperse, properly solubilized protein-detergent complex.

ExtractionWorkflow Step1 Cell Disruption & Lysis (Mechanical/Enzymatic) Step2 Membrane Fractionation (Ultracentrifugation at 100,000 x g) Step1->Step2 Step3 Detergent Solubilization (1-Oxododecyl a-D-glucopyranoside) Step2->Step3 Step4 Micelle Formation & Protein Extraction Step3->Step4 Step5 Affinity/SEC Purification (Maintains Detergent > CMC) Step4->Step5

Step-by-step workflow for membrane protein extraction and purification.

Troubleshooting and Optimization

  • Incomplete Solubilization: If the target protein remains in the pellet post-solubilization, incrementally increase the D:P ratio to 10:1. Alternatively, a dual-detergent strategy (e.g., combining with a trace amount of a zwitterionic detergent or cholesteryl hemisuccinate) can disrupt tightly packed lipid rafts ([3]).

  • Protein Denaturation/Loss of Function: If the protein is extracted but inactive, the detergent may be stripping essential annular boundary lipids. Reduce the detergent concentration to 0.5% - 1.0% (w/v) or shorten the incubation time to 45 minutes to preserve the local lipid environment.

References

  • PubChem. "(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate | C18H34O7". National Center for Biotechnology Information. URL:[Link]

  • Teplyakov, A., et al. "A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes". National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application

1-oxododecyl a-D-glucopyranoside as a non-ionic surfactant in liposome formulation

Advanced Formulation of Niosomes and Mixed Liposomes Using 1-Oxododecyl α -D-Glucopyranoside Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Formulation of Niosomes and Mixed Liposomes Using 1-Oxododecyl α -D-Glucopyranoside

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Introduction

The development of biocompatible, highly stable nanocarriers is a cornerstone of modern targeted drug delivery. While traditional phospholipid-based liposomes are widely used, they often suffer from oxidative degradation and high production costs. Non-ionic surfactant vesicles (niosomes) and alkyl glucoside-modified liposomes (AGCL) offer a robust alternative.

1-Oxododecyl α -D-glucopyranoside (CAS: 64395-91-1), a sugar-based non-ionic surfactant, has emerged as a highly effective amphiphile for these formulations[1]. Consisting of a hydrophilic glucose headgroup and a hydrophobic dodecanoyl (lauryl) tail, it self-assembles into highly stable bilayer vesicles. Beyond acting as a structural component, the α -D-glucopyranoside moiety serves as an active targeting ligand for Glucose Transporter 1 (GLUT1), which is frequently overexpressed in various malignancies[2].

Mechanistic Principles & Causality

To engineer a self-validating formulation, it is critical to understand the causality behind the experimental parameters:

  • Amphiphilic Self-Assembly & Membrane Flexibility: 1-Oxododecyl α -D-glucopyranoside possesses a single, saturated 12-carbon chain. In aqueous media, the hydrophobic effect drives the dodecyl chains together, while the bulky, highly hydrated glucose headgroups face the aqueous phase. This geometry naturally favors the formation of flexible bilayers rather than rigid micelles, making it ideal for encapsulating both hydrophilic (in the aqueous core) and lipophilic (in the bilayer) therapeutics[3].

  • The Critical Role of Cholesterol: Pure sugar-based surfactant vesicles can be highly permeable due to the mismatch between the bulky glucose head and the single alkyl chain. Cholesterol is added (typically at 30–50 mol%) to act as a "fluidity buffer." It intercalates between the dodecyl chains, increasing the critical packing parameter. This structural reinforcement prevents the crystallization of the surfactant tails, reduces membrane permeability, and prevents the premature leakage of the encapsulated payload[3].

  • Active Targeting via GLUT1 Recognition: When incorporated into mixed liposomes (AGCL), the glucose headgroups are exposed on the outer surface of the vesicle. These moieties are actively recognized by GLUT1 transporters on tumor cells, facilitating receptor-mediated endocytosis. This mechanism significantly enhances the intracellular accumulation of chemotherapeutics, such as celastrol or methotrexate, while minimizing off-target systemic toxicity[2].

G A 1-Oxododecyl a-D-glucopyranoside + Cholesterol + Phospholipids B Thin-Film Hydration (Self-Assembly) A->B Solvent Evaporation & Hydration C Alkyl Glucoside-Modified Liposome (AGCL) B->C Vesicle Formation D GLUT1 Transporter (Tumor Cell Surface) C->D Glucose Moiety Recognition E Endocytosis & Targeted Drug Release D->E Cellular Uptake

Caption: Mechanistic pathway of 1-oxododecyl a-D-glucopyranoside self-assembly and GLUT1 targeting.

Quantitative Data & Formulation Matrix

Table 1: Physicochemical Properties of the Surfactant
PropertyValue
Chemical Name 1-Oxododecyl α -D-glucopyranoside
CAS Number 64395-91-1
Molecular Formula C18H34O7
Molecular Weight 362.46 g/mol
Surfactant Type Non-ionic, Sugar-based, Biodegradable
Table 2: Formulation Matrix and Expected Outcomes

By altering the molar ratios of the surfactant, cholesterol, and co-lipids (e.g., DPPC), the physical properties of the vesicles can be precisely tuned.

Formulation IDSurfactant (mol%)Cholesterol (mol%)Co-Lipid (mol%)Expected Size (nm)Expected EE (%)
F1 (Pure Niosome) 70300300 - 450> 60%
F2 (Mixed Liposome) 303040 (DPPC)150 - 200> 75%
F3 (High Chol) 50500400 - 500> 50%
EE = Entrapment Efficiency for a lipophilic model drug (e.g., Celastrol).

Experimental Protocols

The following protocols detail the preparation of Alkyl Glucoside-Modified Liposomes (AGCL) encapsulating a hydrophobic therapeutic agent via the Thin-Film Hydration Method . This method is chosen because rotary evaporation creates a high-surface-area lipid film, ensuring that the hydrophobic dodecyl chains, cholesterol, and lipophilic drugs are intimately mixed at a molecular level prior to aqueous hydration.

Protocol 1: Preparation of the Lipid Film
  • Solvent Preparation: Prepare a solvent mixture of Chloroform:Methanol at a 2:1 (v/v) ratio. Rationale: Chloroform dissolves the lipophilic cholesterol and drug, while methanol ensures complete solubilization of the hydrophilic glucose headgroup.

  • Component Dissolution: In a clean, dry round-bottom flask, dissolve 1-oxododecyl α -D-glucopyranoside, Cholesterol, and the hydrophobic drug (e.g., Celastrol) according to the molar ratios defined in Table 2 (Formulation F2 is recommended for systemic delivery).

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C–45°C and apply a vacuum. Rotate at 100–120 rpm until all organic solvents are completely evaporated, leaving a thin, uniform lipid film on the flask wall.

  • Desiccation: Flush the flask with nitrogen gas and place it in a vacuum desiccator overnight to remove any residual trace solvents, which could destabilize the lipid bilayer or cause toxicity.

Protocol 2: Hydration and Size Reduction
  • Hydration: Add 10 mL of pre-warmed Phosphate Buffered Saline (PBS, pH 7.4) to the flask. Ensure the buffer temperature is above the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the lipid mixture (typically 60°C).

  • Agitation: Rotate the flask at 150 rpm under atmospheric pressure for 45–60 minutes in the 60°C water bath until the lipid film is completely hydrated, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: Transfer the suspension to an ice bath. Use a probe sonicator at 30% amplitude for 5 minutes (pulsed: 10s ON, 10s OFF) to reduce the MLVs to small unilamellar vesicles (SUVs). Rationale: The ice bath prevents thermal degradation of the drug and the sugar moieties during the high-energy sonication process.

  • Extrusion (Optional but Recommended): Pass the sonicated suspension through a polycarbonate membrane filter (100 nm pore size) 11 times using a mini-extruder. This ensures a narrow polydispersity index (PDI < 0.2).

Protocol 3: Purification and Characterization
  • Purification: Remove unentrapped free drug by passing the liposomal suspension through a Sephadex G-50 size-exclusion chromatography column, or by dialyzing against PBS for 24 hours using a 10 kDa MWCO membrane.

  • Quantification: Lyse a known volume of the purified liposomes using 1% Triton X-100 or methanol. Quantify the encapsulated drug via HPLC to calculate the Entrapment Efficiency (EE%).

  • Physicochemical Analysis: Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Workflow Step1 1. Lipid Dissolution (Surfactant + Chol + Drug in CHCl3/MeOH) Step2 2. Solvent Evaporation (Rotary Evaporation at 40-60°C) Step1->Step2 Step3 3. Thin-Film Formation (Dry Lipid Film under Vacuum) Step2->Step3 Step4 4. Hydration (Addition of PBS Buffer, pH 7.4) Step3->Step4 Step5 5. Size Reduction (Probe Sonication / Extrusion) Step4->Step5 Step6 6. Purification (Dialysis / SEC for unentrapped drug) Step5->Step6

Caption: Step-by-step experimental workflow for the preparation of AGCL formulations.

Conclusion

The integration of 1-oxododecyl α -D-glucopyranoside into liposomal and niosomal formulations provides a dual advantage: it acts as a highly stable, biocompatible structural amphiphile while simultaneously functioning as an active targeting ligand for GLUT1-overexpressing cells. By strictly controlling the surfactant-to-cholesterol ratios and employing rigorous size-reduction techniques, formulators can achieve high entrapment efficiencies and narrow size distributions suitable for advanced parenteral drug delivery.

References

  • PubChem Database. (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate (1-Oxododecyl a-D-glucopyranoside). National Institutes of Health (NIH). 1[1]

  • Luo, P., Zhang, Q., et al. (2023). Mechanistic engineering of celastrol liposomes induces ferroptosis and apoptosis by directly targeting VDAC2 in hepatocellular carcinoma. Asian Journal of Pharmaceutical Sciences, 18(6), 100874. 2[2]

  • Tavano, L., et al. (2013). Alkyl glucopyranoside-based niosomes containing methotrexate for pharmaceutical applications: evaluation of physico-chemical and biological properties. International Journal of Pharmaceutics. 3[3]

Sources

Method

Advanced Protocol for the Solubilization of Hydrophobic Drugs Using 1-Oxododecyl α-D-Glucopyranoside

Executive Summary 1-Oxododecyl α-D-glucopyranoside (CAS: 64395-91-1) is a highly pure, non-ionic sugar-based surfactant utilized extensively in advanced pharmaceutical formulations[1]. Valued for its exceptional biocompa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Oxododecyl α-D-glucopyranoside (CAS: 64395-91-1) is a highly pure, non-ionic sugar-based surfactant utilized extensively in advanced pharmaceutical formulations[1]. Valued for its exceptional biocompatibility, biodegradability, and low critical micelle concentration (CMC), it serves as an ideal excipient for drug delivery[2] (). By forming sterically stabilized micelles, this "green" surfactant effectively encapsulates hydrophobic active pharmaceutical ingredients (APIs), overcoming the thermodynamic barriers of aqueous insolubility[3] (). This application note provides a comprehensive, self-validating methodology for formulating and quantifying drug-loaded micelles using this specific glucopyranoside derivative.

Mechanistic Principles of Solubilization

The solubilization of hydrophobic drugs (e.g., paclitaxel, curcumin, or dexamethasone) relies heavily on the amphiphilic architecture of 1-oxododecyl α-D-glucopyranoside. The molecule features a hydrophilic α-D-glucopyranose headgroup and a lipophilic 12-carbon (lauroyl) aliphatic tail.

Causality of Micellization: When the surfactant concentration in an aqueous medium exceeds its CMC, the hydrophobic tails spontaneously aggregate to minimize contact with water, forming a dense hydrophobic core. Hydrophobic drugs partition into this core driven by hydrophobic interactions and van der Waals forces[4]. Simultaneously, the bulky glucopyranose headgroups project outward into the aqueous phase. This structural orientation provides robust steric hindrance that prevents micelle coalescence and premature drug precipitation. Unlike ionic surfactants, this non-ionic sugar ester is highly resistant to pH fluctuations and ionic strength variations, ensuring formulation stability across diverse physiological environments[2],[5] ().

Physicochemical Profile

Understanding the baseline properties of the surfactant is critical for accurate stoichiometric calculations during formulation design.

Table 1: Physicochemical Properties of 1-Oxododecyl α-D-Glucopyranoside

PropertyValue / Description
Chemical Name 1-Oxododecyl α-D-glucopyranoside
CAS Number 64395-91-1[1]
Molecular Formula C18H34O7[1]
Molecular Weight 362.46 g/mol [1]
Surfactant Type Non-ionic (Sugar Ester)[3]
Key Attributes High water solubility, low toxicity, biodegradable[2]

Experimental Workflows & Diagrams

Mechanism A Hydrophobic API (Lipophilic) C Molecular Mixing (Organic Phase) A->C B 1-Oxododecyl α-D-Glucopyranoside B->C D Self-Assembly (Hydration > CMC) C->D Solvent Removal E Sterically Stabilized Drug-Loaded Micelle D->E Hydrophobic Core Partitioning

Figure 1: Mechanistic pathway of hydrophobic drug encapsulation using 1-oxododecyl α-D-glucopyranoside.

Self-Validating Protocols

Protocol A: Preparation of Drug-Loaded Micelles via Thin-Film Hydration

Causality & Logic: Direct dissolution of hydrophobic drugs into aqueous surfactant solutions often leads to kinetic trapping and low encapsulation efficiency. The thin-film hydration method ensures molecular-level mixing of the drug and surfactant in an organic phase before assembly, maximizing partitioning into the micellar core[6] ().

Step 1: Co-dissolution Dissolve 1-oxododecyl α-D-glucopyranoside (10 mg/mL) and the hydrophobic API (1 mg/mL) in a volatile organic solvent mixture (e.g., Methanol:Chloroform, 1:1 v/v) in a round-bottom flask. Validation Check: Ensure the solution is completely optically clear. Any turbidity indicates incomplete dissolution of the API, which will skew final loading metrics.

Step 2: Solvent Evaporation Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C for 30 minutes until a thin, uniform lipid-surfactant film forms on the flask wall. Causality: Creating a uniform film maximizes the surface area for the subsequent hydration step, ensuring rapid, homogeneous micellization rather than the formation of large, unstable aggregates.

Step 3: Hydration and Self-Assembly Hydrate the film with 10 mL of phosphate-buffered saline (PBS, pH 7.4). Rotate the flask at atmospheric pressure (150 rpm) at 37°C for 1 hour. Logic: 37°C provides sufficient thermal energy to overcome the hydration barrier and increase the fluidity of the lauroyl tails, while remaining biologically relevant to prevent API degradation.

Step 4: Equilibration and Filtration (The Self-Validating Step) Allow the dispersion to equilibrate at room temperature for 2 hours. Pass the dispersion through a 0.22 µm hydrophilic polyethersulfone (PES) syringe filter. Validation Check: The filter physically excludes unencapsulated, precipitated API aggregates. Only API successfully solubilized within the nano-sized micelles (<50 nm) will pass through. If the filter clogs rapidly, the API concentration has exceeded the loading capacity of the surfactant.

Workflow S1 1. Co-dissolve (Drug + Surfactant) S2 2. Rotary Evaporation (Thin Film) S1->S2 S3 3. Hydration (Aqueous Buffer) S2->S3 S4 4. 0.22µm Filtration (Remove Free API) S3->S4 S5 5. HPLC & DLS (Validation) S4->S5

Figure 2: Step-by-step experimental workflow for micellar formulation and drug quantification.

Protocol B: Quantification of Encapsulation Efficiency (EE%)

To accurately determine how much drug was solubilized, the micellar structure must be completely disrupted prior to chromatography to prevent the surfactant from interfering with column retention.

Step 1: Micelle Disruption Dilute 100 µL of the filtered micelle solution with 900 µL of mobile phase (e.g., Acetonitrile:Water) to drop the surfactant concentration well below its CMC, forcing the release of the API. Step 2: HPLC Analysis Inject the disrupted sample into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector. Quantify the API peak area against a pre-established standard curve. Step 3: Calculation Calculate Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:

  • EE (%) = (Amount of API in micelles / Initial amount of API added) × 100

  • LC (%) = (Amount of API in micelles / Total mass of surfactant and API) × 100

Data Presentation & Troubleshooting

Table 2: Troubleshooting Common Formulation Issues

ObservationMechanistic CauseRecommended Solution
Rapid Filter Clogging API precipitation; loading capacity exceeded.Increase surfactant-to-drug ratio; verify organic solvent completely dissolved the API initially.
Low EE% (<50%) Poor API-core compatibility or kinetic trapping.Switch to a slower rotary evaporation speed; increase hydration time to 2 hours.
Micelle Aggregation over Time Insufficient steric repulsion or Ostwald ripening.Store at 4°C; consider adding a co-surfactant to increase interfacial flexibility[6].

References

  • Nanoemulgels as Advanced Topical Drug Delivery Systems: Mechanistic Insights and Therapeutic Applications in Skin Disorders, Infections, Wound Healing, and Cancer. Pharmaceutics (MDPI), 2024.[Link]

  • Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability Comparison, Applications, Market, and Future Prospects. ACS Omega, 2023.[Link]

  • Synergistic and antagonistic effects of non-ionic surfactants with bile salt + phospholipid mixed micelles on the solubility of poorly water-soluble drugs. International Journal of Pharmaceutics, 2013.[Link]

  • Stable drug encapsulation in micelles and microemulsions. Journal of Solution Chemistry, 2012.[Link]

Sources

Application

Application Notes and Protocols: Enzymatic Synthesis of 1-Oxododecyl α-D-Glucopyranoside Using Immobilized Lipases

Introduction 1-Oxododecyl α-D-glucopyranoside, a member of the alkyl polyglucoside (APG) family, is a non-ionic surfactant synthesized from renewable resources like glucose and fatty acids.[1] These molecules are of sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Oxododecyl α-D-glucopyranoside, a member of the alkyl polyglucoside (APG) family, is a non-ionic surfactant synthesized from renewable resources like glucose and fatty acids.[1] These molecules are of significant interest in the pharmaceutical, cosmetic, and food industries due to their excellent emulsifying properties, biodegradability, and low toxicity.[2][3] Traditionally synthesized through chemical routes that often require high temperatures and harsh catalysts, enzymatic synthesis presents a green, highly selective alternative.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-oxododecyl α-D-glucopyranoside via esterification of D-glucose with dodecanoic acid (lauric acid), catalyzed by immobilized lipases. Lipases, particularly when immobilized, offer enhanced stability, reusability, and efficiency in non-aqueous environments, making them ideal biocatalysts for this application.[2][4] We will explore the critical parameters of the synthesis, from the selection and immobilization of the lipase to the final purification and characterization of the product.

Core Principles of the Enzymatic Approach

The enzymatic synthesis of sugar esters is a reversible esterification reaction. The core challenge is to overcome the low mutual solubility of the polar sugar (glucose) and the non-polar fatty acid (dodecanoic acid). This is typically achieved by using a non-polar organic solvent. The production of water as a byproduct necessitates its removal to shift the reaction equilibrium towards the formation of the ester product.[5] Immobilized lipases are particularly well-suited for this process, as they can be easily separated from the reaction mixture for reuse, which is crucial for cost-effective industrial applications.[6]

Section 1: The Biocatalyst - Immobilized Lipase

The choice of enzyme and its immobilization method are paramount to the success of the synthesis. Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze esterification reactions in environments with low water activity.

Lipase Selection

While many lipases are available, Lipase B from Candida antarctica (CALB) is one of the most widely used and effective biocatalysts for sugar ester synthesis due to its high activity and stability in organic solvents.[4][7] Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been successfully employed.[7][8] Commercially, CALB is often supplied pre-immobilized on a macroporous acrylic resin (e.g., Novozym® 435).

The Imperative of Immobilization

Immobilizing enzymes on solid supports is a critical step for industrial biocatalysis. The primary advantages include:

  • Enhanced Stability: Immobilization often increases the enzyme's resistance to denaturation by temperature and organic solvents.[9]

  • Facilitated Recovery and Reuse: The heterogeneous biocatalyst can be easily separated from the reaction medium by simple filtration, allowing for multiple reaction cycles and significantly reducing costs.[6][10]

  • Prevention of Aggregation: It prevents the enzyme from aggregating in the reaction medium, which can lead to a loss of activity.[8]

There are various methods for lipase immobilization, including adsorption, covalent attachment, and entrapment.[9] Adsorption onto hydrophobic supports is a common and effective method, relying on weak binding forces between the enzyme and the carrier.[11]

General Workflow for Synthesis

The overall process can be visualized as a multi-step workflow, from preparing the biocatalyst to analyzing the final product.

G cluster_0 Synthesis Phase cluster_1 Downstream Processing A Lipase Immobilization (e.g., Adsorption) B Enzymatic Esterification A->B Immobilized Lipase C Catalyst Separation (Filtration) B->C Reaction Mixture C->B Recycle Catalyst D Solvent Evaporation C->D Crude Product E Product Purification (e.g., Column Chromatography) D->E F Product Characterization (HPLC, NMR, MS) E->F

Caption: Overall experimental workflow for enzymatic synthesis.

Section 2: Optimizing the Synthesis Reaction

The yield of 1-oxododecyl α-D-glucopyranoside is highly dependent on several key reaction parameters. The causality behind optimizing these factors is crucial for developing a robust and efficient process.

The Reaction

The core reaction is the esterification between the primary hydroxyl group at the C-6 position of glucose and the carboxyl group of dodecanoic acid. Lipases like CALB show high regioselectivity for the C-6 position, minimizing the formation of other isomers.[12]

G Glucose α-D-Glucopyranose Enzyme Immobilized Lipase Glucose->Enzyme LauricAcid Dodecanoic Acid LauricAcid->Enzyme Product 1-Oxododecyl α-D-Glucopyranoside Water Water Enzyme->Product Enzyme->Water

Caption: Lipase-catalyzed esterification reaction.

Key Optimization Parameters

The following table summarizes critical parameters and their impact on reaction yield, based on findings from multiple studies.

ParameterTypical Range/ValueRationale & Impact on YieldSource(s)
Temperature 40 - 60 °CBalances enzyme activity and stability. Higher temperatures increase reaction rates but can lead to enzyme denaturation above an optimum, typically around 56°C for this synthesis.[10][12][10][12]
Substrate Molar Ratio (Acid:Glucose) 1:1 to 3:1A higher concentration of the fatty acid can help drive the reaction equilibrium towards the product. However, excessively high concentrations may cause substrate inhibition or solubility issues. A 2:1 or 3:1 ratio is often optimal.[12][13][12][13]
Solvent System tert-Butanol, 2-Methyl-2-butanol (2M2B), IsooctaneThe solvent must solubilize the non-polar fatty acid while not completely denaturing the enzyme. Apolar solvents are generally preferred. Co-solvents like DMSO can be used to increase glucose solubility, but may complicate purification.[7][12][13][7][12][13]
Water Removal Molecular Sieves (3Å or 4Å)Water is a byproduct of esterification. Its presence shifts the equilibrium back towards the reactants (hydrolysis). Molecular sieves act as desiccants, continuously removing water and driving the reaction to completion, thereby increasing the final yield.[5][13][5][13]
Agitation Speed 120 - 250 rpmAdequate mixing is essential to overcome mass transfer limitations, ensuring that the substrates have access to the active sites of the immobilized enzyme. Higher speeds generally lead to higher conversion rates.[12][13][12][13]
Enzyme Loading 1 - 10% (w/v)The amount of enzyme directly influences the reaction rate. An optimal loading must be determined to balance reaction time with the cost of the biocatalyst.[10][12][10][12]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for the synthesis and analysis of 1-oxododecyl α-D-glucopyranoside.

Protocol 3.1: Immobilization of Lipase by Physical Adsorption

This protocol describes a general method for immobilizing lipase onto a hydrophobic support, such as macroporous polypropylene.

Materials:

  • Lipase powder (e.g., from Candida rugosa or Thermomyces lanuginosus)

  • Macroporous polypropylene support (e.g., Accurel MP)

  • Ethanol (95%)

  • Phosphate buffer (50 mM, pH 7.0)

  • Distilled water

Procedure:

  • Support Pre-treatment: Wet 1.0 g of the polypropylene support with 10 mL of ethanol to improve the penetration of the aqueous enzyme solution into the hydrophobic pores.[9] Stir for 30 minutes.

  • Washing: Filter the support and wash thoroughly with 50 mL of distilled water to remove the ethanol.

  • Enzyme Solution Preparation: Prepare a lipase solution (e.g., 10 mg/mL) in 10 mL of phosphate buffer.

  • Immobilization: Add the pre-treated and washed support to the enzyme solution.

  • Incubation: Gently stir the suspension at 25 °C for a pre-determined time (e.g., 1-3 hours) to allow for adsorption.[14]

  • Washing and Recovery: Filter the support to separate it from the solution. Wash the immobilized enzyme with distilled water to remove any unbound protein.

  • Drying: Dry the immobilized lipase under vacuum or in a desiccator before use.

  • Activity Assay (Optional): Determine the activity of the immobilized lipase using a standard assay, such as the hydrolysis of p-nitrophenyl palmitate (p-NPP), to confirm successful immobilization.[15]

Protocol 3.2: Enzymatic Synthesis of 1-Oxododecyl α-D-Glucopyranoside

Materials:

  • α-D-Glucose (anhydrous)

  • Dodecanoic acid (Lauric acid)

  • Immobilized Lipase (e.g., Novozym® 435 or lab-prepared)

  • 2-Methyl-2-butanol (2M2B) or another suitable organic solvent

  • Molecular Sieves (3Å, activated)

Procedure:

  • Reactant Setup: In a 100 mL screw-capped flask, add D-glucose (e.g., 1 mmol, 180 mg) and dodecanoic acid (e.g., 2 mmol, 400 mg). This corresponds to a 1:2 molar ratio of glucose to fatty acid.[13]

  • Solvent Addition: Add 50 mL of 2-Methyl-2-butanol to the flask.

  • Water Removal: Add 2.0 g of activated molecular sieves to the mixture.[13]

  • Enzyme Addition: Add the immobilized lipase (e.g., 500 mg).[13]

  • Reaction Incubation: Seal the flask tightly and place it in an orbital shaker incubator set to 56 °C and 240 rpm.[12]

  • Reaction Monitoring: The reaction can be monitored over time (e.g., 24-72 hours) by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) for the disappearance of the fatty acid and the appearance of a new, more polar product spot.

  • Reaction Termination: Once the reaction has reached the desired conversion, stop the shaker and allow the solids to settle.

  • Catalyst and Sieve Removal: Separate the immobilized enzyme and molecular sieves from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.[13]

  • Crude Product Recovery: Concentrate the filtrate containing the product and unreacted substrates using a rotary vacuum evaporator.

Protocol 3.3: Product Purification and Characterization

Purification (Silica Gel Chromatography):

  • Dissolve the concentrated crude product in a minimal amount of a suitable solvent (e.g., chloroform).

  • Load the solution onto a silica gel column.

  • Elute the column with a solvent gradient, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect fractions and analyze them by TLC to identify and pool those containing the pure product.

  • Evaporate the solvent from the pooled fractions to obtain the purified 1-oxododecyl α-D-glucopyranoside.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for quantifying the components in the reaction mixture and assessing the purity of the final product.[16]

    • Mode: Reversed-phase HPLC is commonly used to separate alkyl glucosides based on their hydrophobicity.[17][18]

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol and water is often effective.[17]

    • Detector: An Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required, as sugar esters lack a strong UV chromophore.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ester, including the position of the acyl group and the anomeric configuration (α or β) of the glycosidic bond.[19][20]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the product.[19][20]

Section 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme.Ensure the lipase is active and not denatured. Use a fresh batch or perform an activity assay.
Water accumulation.Ensure molecular sieves are properly activated (by heating) and a sufficient amount is used.[5]
Poor substrate solubility.Try a different solvent or co-solvent system. Ensure adequate agitation to keep substrates suspended.[12]
Enzyme Leaching Weak enzyme-support interaction (for adsorbed enzymes).Consider a different immobilization technique like covalent attachment, though this may impact enzyme activity.[6] Ensure thorough washing after immobilization to remove non-covalently bound enzyme.[6]
Difficult Purification Complex mixture of byproducts.Optimize reaction conditions (especially temperature and time) to improve selectivity. Ensure high-purity starting materials.
Inconsistent Results between Batches Variation in enzyme activity or water content.Standardize the enzyme loading based on activity units rather than mass. Strictly control the water content of all reagents and solvents.

Conclusion

The enzymatic synthesis of 1-oxododecyl α-D-glucopyranoside using immobilized lipases represents a powerful application of green chemistry principles in the production of high-value surfactants. By carefully selecting the biocatalyst and optimizing key reaction parameters such as temperature, substrate ratio, and water removal, high yields of the desired product can be achieved with high selectivity. The use of immobilized enzymes not only enhances catalyst stability but also simplifies downstream processing and allows for cost-saving reuse. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this sustainable and efficient synthetic strategy.

References

  • Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC. (2016, August 29). National Center for Biotechnology Information. [Link]

  • Synthesis of Sugar Fatty Acid Esters using Lipase Immobilized in Supported Sol-Gels. University of Waterloo. [Link]

  • Lipase catalysed synthesis of sugar ester in organic solvents. ResearchGate. [Link]

  • Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup - PMC. (2018, February 12). National Center for Biotechnology Information. [Link]

  • Sugar ester surfactants: enzymatic synthesis and applications in food industry. PubMed. [Link]

  • The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. (2020, July 4). MDPI. [Link]

  • Practical Protocols for Lipase Immobilization Via Sol-Gel Techniques. ResearchGate. [Link]

  • Isolation of n-Decyl-α(1→6) Isomaltoside from a Technical APG Mixture and Its Identification by the Parallel Use of LC−MS and NMR Spectroscopy. ACS Publications. [Link]

  • Characterization of Alkyl Polyglycosides by Both Reversed-Phase and Normal-Phase Modes of High-Performance Liquid Chromatography. PubMed. [Link]

  • Activation of Immobilized Lipase in Non-Aqueous Systems by Hydrophobic Poly-DL-Tryptophan Tethers - PMC. National Center for Biotechnology Information. [Link]

  • Lipase immobilized by different techniques on various support materials applied in oil hydrolysis. ResearchGate. [Link]

  • Alpha-D-Glucopyranoside: A Versatile Food Additive and Cosmetic Ingredient. In-Cosmetics. [Link]

  • Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography. ResearchGate. [Link]

  • HPLC, a modular technique that complements NMR. Specific Polymers. [Link]

  • Synthesis of Glucopyranoside Derivatives. Scribd. [Link]

  • The effects of the chemical modification on immobilized lipase features are affected by the enzyme crowding in the support. Docta Complutense. [Link]

  • HPLC spectra of the standard dodecyl glucopyranoside and transglycosidation product. ResearchGate. [Link]

  • Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst. (2023, August 23). MDPI. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. SciSpace. [Link]

  • Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC. National Center for Biotechnology Information. [Link]

  • 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses. [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]

Sources

Method

Application Note &amp; Protocols: In Vitro Cytotoxicity of 1-oxododecyl-α-D-glucopyranoside

Introduction: Understanding 1-oxododecyl-α-D-glucopyranoside and the Need for Cytotoxicity Profiling 1-oxododecyl-α-D-glucopyranoside is a member of the alkyl polyglycoside (APG) class of non-ionic surfactants. Comprisin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding 1-oxododecyl-α-D-glucopyranoside and the Need for Cytotoxicity Profiling

1-oxododecyl-α-D-glucopyranoside is a member of the alkyl polyglycoside (APG) class of non-ionic surfactants. Comprising a hydrophilic glucose head and a hydrophobic dodecyl (C12) tail, this molecule exhibits surface-active properties that make it a candidate for use in pharmaceuticals, cosmetics, and various industrial formulations. As with any compound intended for applications involving biological contact, a thorough assessment of its cytotoxic potential is a critical step in the safety and risk assessment process.[1][2] In vitro cytotoxicity assays serve as essential frontline tools in this evaluation, providing rapid, cost-effective, and mechanistic insights into how a substance affects cellular viability and health before any consideration of in vivo testing.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 1-oxododecyl-α-D-glucopyranoside. It details the rationale for assay selection based on the compound's likely mechanism of action and provides step-by-step protocols for a multi-parametric approach to ensure robust and reliable data.

Rationale for Assay Selection: A Multi-Endpoint Approach

This guide focuses on three well-established, colorimetric assays that measure distinct cellular processes:

  • MTT Assay (Metabolic Activity): Measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health and viability of the cell population.[3][6][7]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme LDH into the culture medium, a direct marker of plasma membrane damage and cell lysis.[8][9][10]

  • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): Assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes, indicating lysosomal membrane health.[11][12][13]

The relationship between these assays and their cellular targets is illustrated below.

cluster_Compound 1-oxododecyl-α-D-glucopyranoside cluster_Cell Eukaryotic Cell cluster_Assays Cytotoxicity Assays Compound Surfactant Molecule Membrane Plasma Membrane (Barrier) Compound->Membrane Primary Target: Disruption Mitochondria Mitochondria (Metabolic Hub) MTT MTT Assay (Measures NAD(P)H Oxidoreductase Activity) Mitochondria->MTT Impacts Function Membrane->Mitochondria Downstream Stress Lysosome Lysosome (Organelle) Membrane->Lysosome Downstream Stress LDH LDH Assay (Measures Released LDH Enzyme) Membrane->LDH Leads to Leakage NR Neutral Red Assay (Measures Dye Uptake & Retention) Lysosome->NR Impacts Function

Figure 1. Interplay between the surfactant's mechanism and assay targets.
Experimental Design & Workflow

A logical workflow is crucial for obtaining reproducible results. The process involves careful planning, from cell line selection and compound preparation to assay execution and data analysis.

3.1. Cell Line Selection and Culture

The choice of cell line should be relevant to the intended application of the compound. For general screening, a robust and well-characterized cell line is recommended.

Recommended Cell LinesTissue of OriginRationaleATCC® No.
BALB/c 3T3 Mouse Embryo FibroblastStandard for basal cytotoxicity testing; robust and well-documented.[12][14]CCL-163™
HaCaT Human KeratinocyteRelevant for cosmetic or topical applications.PCS-200-011™
HepG2 Human Liver CarcinomaRelevant for assessing potential systemic toxicity and metabolism.[15]HB-8065™

All cell lines should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO₂.[16][17] Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment.

3.2. Compound Preparation and Concentration Range
  • Stock Solution: Prepare a high-concentration stock solution of 1-oxododecyl-α-D-glucopyranoside in a suitable solvent (e.g., DMSO or sterile PBS). The final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤0.5%). A vehicle control is mandatory.

  • Concentration Range: For an unknown compound, a wide concentration range is necessary. A logarithmic or semi-logarithmic series is efficient. A suggested starting range for a surfactant could be from 1 µg/mL to 1000 µg/mL.[14][18]

    • Expert Tip: Surfactant toxicity is often related to the critical micelle concentration (CMC).[5] If the CMC is known, test concentrations both below and above this value to observe potential mechanism shifts.

3.3. General Experimental Workflow

The overall process for conducting the cytotoxicity assays follows a standardized sequence.

Sources

Application

Application Notes and Protocols for the Chromatographic Separation of 1-oxododecyl α-D-glucopyranoside

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 1-oxododecyl α-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 1-oxododecyl α-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal reasoning behind methodological choices, ensuring robust and reproducible separations.

Introduction

1-oxododecyl α-D-glucopyranoside is a non-ionic surfactant belonging to the broader class of alkyl polyglycosides (APGs).[1] These molecules are synthesized from renewable resources like fatty alcohols and sugars, making them biodegradable and of significant interest in cosmetics, pharmaceuticals, and biotechnology.[2][3][4] The molecule consists of a hydrophilic α-D-glucopyranoside head group and a hydrophobic 1-oxododecyl (lauroyl) tail. This amphipathic nature dictates its behavior in chromatographic systems.

The precise separation and purification of 1-oxododecyl α-D-glucopyranoside are critical for quality control and research applications. Synthetic routes often yield a mixture of products, including the β-anomer, unreacted starting materials, and other isomers or oligomers.[5][6] Chromatographic methods provide the necessary resolution to isolate the desired α-anomer and ensure the purity of the final product.

Physicochemical Properties of the Analyte:

PropertyValueReference
Molecular Formula C18H34O7[7][8]
Molecular Weight 362.46 g/mol [7][8]
CAS Number 64395-91-1[8][9][10]
Structure A glucose molecule linked via an ester bond at the anomeric carbon to a C12 lauroyl group.N/A
Solubility Soluble in polar organic solvents like methanol.[11]N/A
Part 1: Foundational Chromatographic Principles

The separation of a glycoside like 1-oxododecyl α-D-glucopyranoside hinges on exploiting the physicochemical duality of its structure: the polar sugar head and the nonpolar alkyl tail. The two primary modes of High-Performance Liquid Chromatography (HPLC) that leverage this are Reversed-Phase (RP) and Normal-Phase (NP) chromatography.

Reversed-Phase Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile mixtures). In this mode, the nonpolar dodecyl tail of the analyte interacts with the C18 stationary phase. Molecules with longer alkyl chains or less polarity are retained longer.[5][12] RP-HPLC is exceptionally well-suited for separating homologous series of alkyl glycosides (e.g., C10, C12, C14 chains) and for general purity assessments.[5][12]

Normal-Phase Chromatography (NP-HPLC)

Conversely, NP-HPLC separates molecules based on their polarity. The stationary phase is polar (e.g., silica, or silica bonded with cyano or amino groups), and the mobile phase is nonpolar (e.g., hexane/ethanol).[13] In this system, the polar glucopyranoside head of the analyte interacts with the polar stationary phase through hydrogen bonding and dipole-dipole interactions.[14] This technique is particularly powerful for separating isomers with subtle differences in the spatial arrangement of polar functional groups, such as the α- and β-anomers of glycosides.[5][15]

Detector Selection: Overcoming the Lack of a Chromophore

1-oxododecyl α-D-glucopyranoside lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detectors largely ineffective.[1] Therefore, universal detectors that do not rely on the optical properties of the analyte are required.

  • Evaporative Light Scattering Detector (ELSD): This is the preferred method for alkyl glycosides.[1] ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is compatible with gradient elution, making it highly versatile.[1]

  • Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluting sample. While effective, it is highly sensitive to temperature fluctuations and is incompatible with gradient elution, limiting its application.

  • Mass Spectrometry (MS): HPLC-MS provides high sensitivity and structural information, confirming the identity of the separated peaks.[12] It is an invaluable tool for method development and characterization.

Part 2: Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the separation of 1-oxododecyl α-D-glucopyranoside. Optimization may be required based on the specific sample matrix and available instrumentation.

Protocol 1: Reversed-Phase HPLC for Purity and Homologue Analysis

Objective: To assess the overall purity of a 1-oxododecyl α-D-glucopyranoside sample and to separate it from related alkyl glycoside homologues based on alkyl chain length.

Instrumentation & Consumables:

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC System
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water
Mobile Phase B Methanol or Acetonitrile
Sample Diluent Methanol

Reagent Preparation:

  • Mobile Phase Preparation: Filter all solvents through a 0.45 µm filter before use to remove particulates.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[16]

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the C18 column with a mobile phase composition of 60% B for at least 30 minutes or until a stable baseline is achieved.

  • ELSD Settings: Set the drift tube temperature to 50-60°C and the nebulizer gas (Nitrogen) pressure to 3.5 bar. Optimize as needed for signal-to-noise ratio.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatographic Run: Begin the gradient elution according to the following profile. This gradient is designed to first elute more polar impurities before resolving the main analyte and any less polar homologues.[5][12]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
0.04060
25.00100
35.00100
35.14060
45.04060
  • Data Analysis: Identify the main peak corresponding to 1-oxododecyl α-D-glucopyranoside. Peaks eluting before are more polar, while peaks eluting after are more hydrophobic (e.g., longer alkyl chains). Calculate purity based on the relative peak area.

Rationale and Key Considerations:

  • Causality: The C18 column is chosen for its strong hydrophobic interactions with the C12 alkyl chain of the analyte.[17] A gradient elution from a more polar to a less polar mobile phase is essential to first elute highly polar impurities and then effectively resolve compounds with increasing hydrophobicity.[5][12] Methanol is often a good choice as it can offer different selectivity compared to acetonitrile due to its hydrogen-bonding capabilities.[16]

  • Trustworthiness: This protocol is self-validating. The retention time of the analyte should be consistent across multiple runs. Spiking the sample with a known standard can confirm peak identity. The separation of known homologues (e.g., C10 or C14 glycosides) would validate the method's resolving power.

Protocol 2: Normal-Phase HPLC for Anomeric Separation (α/β Isomers)

Objective: To separate the α-anomer of 1-oxododecyl glucopyranoside from its corresponding β-anomer. This separation is crucial as the anomeric configuration can significantly impact biological activity and physical properties.

Instrumentation & Consumables:

ParameterSpecification
HPLC System Isocratic or Gradient HPLC System
Detector Evaporative Light Scattering Detector (ELSD)
Column Amide, Amino, or Chiral Stationary Phase (CSP) Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A n-Hexane or Isooctane
Mobile Phase B Ethyl Acetate
Mobile Phase C Ethanol or 2-Propanol (Isopropanol)
Sample Diluent Mobile Phase (initial composition)

Reagent Preparation:

  • Mobile Phase Preparation: Prepare a mobile phase mixture such as Isooctane-Ethyl Acetate (60:40, v/v) and have 2-Propanol as a stronger eluting solvent for a gradient or for column flushing.[5] All solvents must be HPLC grade and filtered.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1-2 mg/mL. Ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter.

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the column with the starting mobile phase (e.g., Isooctane-Ethyl Acetate 60:40) for at least 45-60 minutes. Normal-phase chromatography often requires longer equilibration times than reversed-phase.

  • ELSD Settings: Set the drift tube temperature to 40-50°C and the nebulizer gas pressure to 3.5 bar.

  • Injection: Inject 10 µL of the prepared sample.

  • Chromatographic Run: Perform the separation using an isocratic mobile phase or a shallow gradient. A study on similar compounds successfully used a gradient with 2-propanol to separate anomers.[5] A potential starting gradient is provided below.

Time (min)% (Isooctane/Ethyl Acetate 60:40)% 2-Propanol
0.01000
20.09010
25.09010
25.11000
35.01000
  • Data Analysis: The two anomers should appear as distinct, closely eluting peaks. The elution order will depend on the exact stationary phase but is typically consistent.[15] Peak identification may require reference standards or subsequent analysis by NMR.

Rationale and Key Considerations:

  • Causality: The separation of anomers relies on subtle differences in the orientation of the hydroxyl groups on the glucose ring.[15] A polar stationary phase (like an amide or a chiral phase) can form stereospecific hydrogen bonds with these groups, allowing for their differentiation.[18] The nonpolar mobile phase ensures that the analyte interacts sufficiently with the stationary phase for separation to occur.[13]

  • Trustworthiness: The protocol's validity is confirmed by achieving baseline or near-baseline resolution between two peaks representing the anomers. The area ratio of these peaks should reflect the anomeric composition of the sample. For absolute confirmation, fractions of each peak should be collected and their structures verified by techniques like polarimetry or NMR.

Part 3: Workflow and Method Selection
General Analytical Workflow

The following diagram outlines a typical workflow for the analysis of 1-oxododecyl α-D-glucopyranoside, from sample preparation to final data analysis.

Chromatographic_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Detect Phase 3: Detection & Analysis Sample Obtain Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve 1 mg/mL Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate HPLC Column Equilibrate->Inject Separate Chromatographic Separation (Gradient/Isocratic) Inject->Separate Detect Detect with ELSD/MS Separate->Detect Integrate Integrate Peaks Detect->Integrate Report Generate Report (Purity, Isomer Ratio) Integrate->Report

Caption: General workflow for HPLC analysis.

Decision Guide for Method Selection

Choosing between RP-HPLC and NP-HPLC depends entirely on the analytical goal.

Method_Selection Start What is the Analytical Goal? Purity Assess Overall Purity or Separate Homologues (different alkyl chains) Start->Purity Hydrophobicity Anomer Separate Anomers (α vs. β) or other Stereoisomers Start->Anomer Stereochemistry RP_Method Use Reversed-Phase HPLC (Protocol 1) Purity->RP_Method NP_Method Use Normal-Phase HPLC (Protocol 2) Anomer->NP_Method

Caption: Decision tree for method selection.

Conclusion

The successful chromatographic separation of 1-oxododecyl α-D-glucopyranoside requires a rational approach based on the molecule's amphipathic structure and the specific analytical objective. Reversed-phase HPLC with ELSD or MS detection is the workhorse method for purity assessment and the analysis of product mixtures containing different alkyl chain lengths. For the more challenging separation of α- and β-anomers, normal-phase HPLC provides the necessary selectivity by interacting with the polar carbohydrate head group. The protocols and workflows presented herein offer a validated foundation for researchers to develop and implement robust analytical methods for this important class of compounds.

References
  • Czichocki, G., Fiedler, H., Haage, K., Much, H., & Weidner, S. (2002). Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography.
  • MilliporeSigma. (n.d.). HPLC Analysis of Glycans.
  • ResearchGate. (n.d.). Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography | Request PDF.
  • (n.d.).
  • CymitQuimica. (n.d.). 1-Oxododecyl β-D-glucopyranoside.
  • (2023, November 9). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Refining HPLC Methods for Iridoid Glycoside Separation.
  • MDPI. (2022, June 2).
  • Santa Cruz Biotechnology. (n.d.). 1-Oxododecyl a-D-glucopyranoside | CAS 64395-91-1 | SCBT.
  • Google Patents. (n.d.). CN102786560A - Preparation method of lauryl glucopyranoside.
  • NextSDS. (n.d.). 1-OXODODECYL-D-GLUCOPYRANOSIDE — Chemical Substance Information.
  • NextSDS. (n.d.). 1-OXODODECYL-ALPHA-D-GLUCOPYRANOSIDE — Chemical Substance Information.
  • Thermo Fisher Scientific. (n.d.). Alkyl Reversed Phase Hplc Columns.
  • (n.d.). LAURYL GLUCOSIDE.
  • (2008, April 18). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed.
  • ChemicalBook. (2022, July 15). Uses and production of Lauryl glucoside.
  • SpecialChem. (2023, January 6). LAURYL GLUCOSIDE.
  • ChemicalBook. (n.d.). N-DODECYL-BETA-D-GLUCOPYRANOSIDE CAS#: 59122-55-3.
  • (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. Unife.
  • MDPI. (2018, October 18). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent micelle aggregation in 1-oxododecyl a-D-glucopyranoside solutions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-oxododecyl α-D-glucopyranoside. This resource provides in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-oxododecyl α-D-glucopyranoside. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability of your solutions and prevent unwanted micelle aggregation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing both the underlying causes and actionable solutions.

Q1: My 1-oxododecyl α-D-glucopyranoside solution appears cloudy or has formed a precipitate. What is happening and how can I resolve this?

A1: Understanding the Phenomenon of Aggregation and Precipitation

Cloudiness or precipitation in your surfactant solution is a common indicator of aggregation, which can occur for a few key reasons. 1-oxododecyl α-D-glucopyranoside, like other non-ionic surfactants, self-assembles into micelles above a certain concentration known as the Critical Micelle Concentration (CMC)[1][2]. While micelle formation is often the desired outcome for applications like solubilization, further aggregation of these micelles can lead to insolubility and the observed cloudiness.

This unwanted aggregation can be triggered by several factors:

  • Temperature: The solubility of many non-ionic surfactants in water is temperature-dependent. For some, especially those with polyoxyethylene headgroups, solubility decreases with increasing temperature, leading to a "cloud point" at which the solution phase separates. While alkyl glucosides have a more complex relationship with temperature, it remains a critical factor[3][4][5].

  • Concentration: Operating at concentrations significantly above the CMC can promote the growth of micelles from spherical to larger, potentially less soluble, rod-like or worm-like structures[6][7].

  • Contaminants and Additives: The presence of salts or other organic molecules can disrupt the delicate balance of forces that stabilize micelles, leading to aggregation[3][8][9].

Scientist's Note: The stability of your 1-oxododecyl α-D-glucopyranoside solution is governed by a balance between the hydrophobic interactions of the dodecyl chains, which drive micelle formation, and the hydration and steric hindrance of the hydrophilic glucopyranoside headgroups, which keep the micelles dispersed. When this balance is disturbed, aggregation is the likely result.

Troubleshooting Protocol: Resolving Cloudiness in Your Solution

If your solution is cloudy, follow this systematic approach to identify the cause and restore clarity.

G cluster_0 Initial Observation cluster_1 Step 1: Temperature Check cluster_2 Step 2: Concentration & Dilution cluster_3 Step 3: Sonication cluster_4 Resolution A Solution is Cloudy/Precipitated B Is the solution at an appropriate temperature? (Refer to product datasheet) A->B C Gently warm or cool the solution to the recommended temperature range. B->C No E Dilute a small aliquot of the solution with high-purity water. B->E Yes D Did the solution become clear? C->D D->E No I Issue Resolved: Maintain optimal temperature and concentration. D->I Yes F Did the diluted sample become clear? E->F G Briefly sonicate the solution in a water bath. F->G No F->I Yes, indicates concentration was too high H Did the solution clarify? G->H H->I Yes, indicates reversible aggregation K If issues persist, consider preparing a fresh solution and verifying buffer components. H->K No J Consider additives for enhanced stability (see FAQ on additives). I->J

Caption: Troubleshooting workflow for cloudy surfactant solutions.

Q2: How does temperature influence the stability and aggregation of 1-oxododecyl α-D-glucopyranoside micelles?

A2: The Complex Role of Temperature

Temperature has a multifaceted effect on the behavior of non-ionic surfactants like 1-oxododecyl α-D-glucopyranoside[5][10]. Unlike surfactants with polyoxyethylene headgroups, which typically show decreased solubility at higher temperatures (the "cloud point" phenomenon), the effect on alkyl glucosides can be non-monotonic[11][12].

  • Increased Temperature: Generally, raising the temperature increases the kinetic energy of the system. This can lead to dehydration of the hydrophilic headgroups, which reduces their effective size and the steric repulsion between micelles. This dehydration effect can promote micellar growth and, in some cases, aggregation[3][4].

  • Decreased Temperature (Krafft Point): At low temperatures, the solubility of the individual surfactant molecules (monomers) can decrease significantly. The temperature at which the solubility of the surfactant equals its CMC is known as the Krafft point. Below this temperature, the surfactant may precipitate out of solution because there are not enough dissolved monomers to form micelles[13].

Scientist's Note: For many alkyl glucoside surfactants, the CMC shows a U-shaped dependence on temperature, with a minimum at a specific temperature[11][12]. Operating near this minimum can be advantageous for some applications, but moving too far in either direction (too hot or too cold) can risk aggregation or precipitation.

Experimental Protocol: Determining the Optimal Temperature Range

  • Preparation: Prepare a series of identical solutions of 1-oxododecyl α-D-glucopyranoside at your desired working concentration.

  • Incubation: Place each solution in a separate, temperature-controlled water bath, covering a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Observation: After a set equilibration period (e.g., 24 hours), visually inspect each sample for any signs of cloudiness or precipitation.

  • Analysis (Optional): For a more quantitative assessment, you can measure the turbidity of each solution using a spectrophotometer (at a wavelength like 600 nm) or analyze micelle size using Dynamic Light Scattering (DLS).

Q3: I need to include electrolytes (salts) in my formulation. How will this affect micelle aggregation?

A3: The Influence of Electrolytes on Micelle Stability

The addition of electrolytes, such as sodium chloride (NaCl), can have a significant impact on the aggregation behavior of non-ionic surfactants[3][8].

  • Mechanism of Action: While 1-oxododecyl α-D-glucopyranoside is non-ionic and lacks a formal charge, its hydrophilic headgroup interacts strongly with water molecules through hydrogen bonding. The ions from added salts can disrupt this hydration shell around the headgroups. This "salting-out" effect makes the headgroups less hydrophilic, which reduces the repulsion between micelles and favors the formation of larger aggregates[3][14].

  • Consequences: The addition of salt typically leads to:

    • A decrease in the Critical Micelle Concentration (CMC), meaning micelles form at lower surfactant concentrations[3][9].

    • An increase in the micelle aggregation number, resulting in larger micelles[3][15].

    • A reduction in the cloud point temperature, making the surfactant more prone to phase separation at lower temperatures[3][14].

Scientist's Note: The effect of electrolytes can be ion-specific and often follows the Hofmeister series. Kosmotropic anions (e.g., SO₄²⁻, HPO₄²⁻) are more effective at disrupting the water structure and promoting aggregation, while chaotropic anions (e.g., I⁻, SCN⁻) can have the opposite effect at low concentrations[8].

Additive TypeGeneral Effect on Micelle StabilityTypical Concentration Range
Electrolytes (e.g., NaCl) Decreases stability, promotes aggregation> 10 mM
Sugars (e.g., Sucrose, Trehalose) Increases stability, prevents aggregation1-10% (w/v)
Co-solvents (e.g., Glycerol) Can increase or decrease stability depending on concentration5-20% (v/v)
Polymers (e.g., PVP) Can stabilize or induce aggregation depending on interactions0.1-2% (w/v)

Frequently Asked Questions (FAQs)

Q: What is the Critical Micelle Concentration (CMC) and why is it important?

A: The CMC is the specific concentration of a surfactant at which individual molecules (monomers) begin to self-assemble into organized structures called micelles[1][2]. Below the CMC, the surfactant exists primarily as monomers. Above the CMC, any additional surfactant added to the solution will form micelles. Knowing the CMC is crucial because many properties of the solution, such as surface tension and solubilizing capacity, change dramatically at this concentration[2][16]. For applications requiring solubilization (e.g., of a hydrophobic drug), you must work at a concentration above the CMC.

Q: Are there any additives that can help prevent or reverse micelle aggregation?

A: Yes, certain excipients can be used to enhance the stability of your surfactant solution.

  • Sugars: Sugars like sucrose and trehalose are known to be effective stabilizers. They are thought to work by being preferentially excluded from the surfactant's surface, which promotes hydration of the headgroups and increases the energy barrier for aggregation[17][18].

  • Co-solvents: The addition of a co-solvent like glycerol or propylene glycol can modify the bulk solvent properties, which can sometimes improve the solubility of the surfactant and its micelles. However, the effect can be concentration-dependent and should be tested empirically.

  • Other Non-ionic Surfactants: In some cases, creating mixed micelles by adding a small amount of another, more hydrophilic, non-ionic surfactant can improve overall stability.

Q: What are the best practices for preparing and storing 1-oxododecyl α-D-glucopyranoside solutions?

A: To ensure the long-term stability and performance of your solutions, follow these guidelines:

  • Use High-Purity Water: Always use deionized, distilled, or ultrapure water to minimize contaminants that could trigger aggregation.

  • Controlled Dissolution: Add the powdered surfactant to the vortex of the stirred solvent slowly to prevent clumping. Gentle heating may be used to aid dissolution, but avoid excessive temperatures that could approach the cloud point.

  • pH and Buffer: While non-ionic, extreme pH values can potentially affect the stability of the glycosidic bond over long periods. It is best to work in buffered solutions within a neutral pH range (6-8).

  • Storage: Store stock solutions in tightly sealed, sterile containers. For many alkyl glucosides, refrigerated storage (2-8°C) is recommended to prevent microbial growth and chemical degradation, but ensure this is above the surfactant's Krafft point to avoid precipitation. Always allow the solution to return to room temperature before use.

G cluster_0 Factors Decreasing Micelle Stability cluster_1 Unstable State cluster_2 Factors Increasing Micelle Stability A High Temperature (Headgroup Dehydration) E Micelle Aggregation (Cloudiness/Precipitation) A->E B Low Temperature (Below Krafft Point) B->E C High Surfactant Concentration (Micelle Growth) C->E D Added Electrolytes ('Salting Out' Effect) D->E F Optimal Temperature Range E->F G Optimal Concentration (Slightly Above CMC) E->G H Addition of Stabilizers (e.g., Sugars) E->H I High-Purity Solvent E->I F->E G->E H->E I->E

Caption: Factors influencing micelle stability.

References

  • The interaction of electrolytes with non-ionic surfactant micelles. ResearchGate. Available at: [Link]

  • What is the effect of NaCl on cmc or micellar aggregation number of nonionic surfactant? ResearchGate. Available at: [Link]

  • Structure of Mixed Anionic/Nonionic Surfactant Micelles: Experimental Observations Relating to the Role of Headgroup Electrostatic and Steric Effects and the Effects of Added Electrolyte. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Effect of Electrolyte on Synergism of Anionic-Nonionic Surfactant Mixture. Science Alert. Available at: [Link]

  • Effect of Electrolytes on the Cloud Point of Nonionic Surfactant Solutions. ResearchGate. Available at: [Link]

  • Interfacial Behavior of n-Octyl β-d-Glucopyranoside Compared to That of a Technical Mixture Consisting of Octyl Glucosides. ResearchGate. Available at: [Link]

  • Surface Activity, Micelle Formation, and Growth of n-Octyl-β-d-Thioglucopyranoside in Aqueous Solutions at Different Temperatures. ResearchGate. Available at: [Link]

  • Thermodynamic Characterization of Temperature-Induced Micellization and Demicellization of Detergents Studied by Differential Scanning Calorimetry. Langmuir - ACS Publications. Available at: [Link]

  • Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization. MDPI. Available at: [Link]

  • Surfactant self-assembly and micelle formation. Fiveable. Available at: [Link]

  • (2S)-2,3-Bis((1-oxohexadecyl)oxy)propyl 6-deoxy-6-sulfo-alpha-D-glucopyranoside. PubChem. Available at: [Link]

  • Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Langmuir - ACS Publications. Available at: [Link]

  • Aggregation Behavior of Sugar Surfactants in Aqueous Solutions: Effects of Temperature and the Addition of Nonionic Polymers. PubMed. Available at: [Link]

  • Aggregation and adsorption at interfaces. University of Bristol. Available at: [Link]

  • The Use of a Combination of a Sugar and Surfactant to Stabilize Au Nanoparticle Dispersion against Aggregation during Freeze-Drying. Langmuir - ACS Publications. Available at: [Link]

  • What are some basic ways to prevent aggregation of nanoparticles? ResearchGate. Available at: [Link]

  • Study on synthesis, properties, and aggregation behavior of sodium alkyl glycoside sulfate. Springer. Available at: [Link]

  • 1-OXODODECYL-ALPHA-D-GLUCOPYRANOSIDE — Chemical Substance Information. Chemister. Available at: [Link]

  • Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals. Teach Engineering. Available at: [Link]

  • Critical micelle concentration. Wikipedia. Available at: [Link]

  • 1-OXODODECYL-D-GLUCOPYRANOSIDE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. University of Veterinary and Pharmaceutical Sciences Brno. Available at: [Link]

  • Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. ACS Publications. Available at: [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. Available at: [Link]

  • Critical micelle concentration. Biolin Scientific. Available at: [Link]

  • The Impact of Micelle Formation on Surfactant Adsorption–Desorption. ACS Omega. Available at: [Link]

Sources

Optimization

improving cold-water solubility of 1-oxododecyl a-D-glucopyranoside

I. Core Diagnostic Principles 1-Oxododecyl α-D-glucopyranoside (CAS 64395-91-1) is a non-ionic sugar ester surfactant highly valued in drug development and cosmetics for its extreme mildness and biodegradability[1].

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Author: BenchChem Technical Support Team. Date: March 2026

I. Core Diagnostic Principles

1-Oxododecyl α-D-glucopyranoside (CAS 64395-91-1) is a non-ionic sugar ester surfactant highly valued in drug development and cosmetics for its extreme mildness and biodegradability[1]. However, formulators frequently encounter severe cold-water solubility issues. Unlike ether-linked alkyl polyglucosides (APGs), this ester-linked surfactant possesses a high Krafft point ( Tk​ ) due to the strong intermolecular hydrogen bonding between the α-D-glucopyranose headgroups and the hydrophobic packing of the C12 lauroyl chains.

II. Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-oxododecyl α-D-glucopyranoside solution turn cloudy and gelate when cooled below 20°C? A1: This is a thermodynamic failure caused by dropping below the surfactant's Krafft point ( Tk​ ), which for C12 sugar esters is typically around 35–40°C[2]. Below this critical temperature, the thermal energy of the system is insufficient to maintain micellar dispersion. The molecules re-associate via hydrogen bonding into hydrated crystalline suspensions. To achieve cold-water solubility, you must permanently depress the Krafft boundary rather than just heating the solution.

Q2: How can I permanently depress the Krafft point to achieve a clear solution at 15°C? A2: The most effective method is [3]. By introducing a structurally dissimilar co-surfactant (such as an amphoteric like Cocamidopropyl Betaine, CAPB, or a high-HLB non-ionic), you introduce steric mismatch at the micellar interface. This disrupts the tight packing of the glucose headgroups, increasing the entropy of mixing ( ΔSmix​ ) and significantly lowering the energy barrier required to maintain the micellar state in cold water.

Q3: Can I use alkaline pH to increase solubility, as is common with commercial APGs? A3: Absolutely not. This is a critical formulation error. 1-Oxododecyl α-D-glucopyranoside contains an ester linkage at the anomeric position, unlike the ether linkage in standard APGs. Exposure to pH > 7.5 or < 4.5 will trigger rapid base- or acid-catalyzed [4]. The molecule will cleave into free glucose and lauric acid. Lauric acid is highly insoluble in cold water and will immediately crash out, irreversibly destroying your formulation. Maintain a strict pH buffer of 5.5–6.5.

Q4: What is the optimal role of hydrotropes in this system? A4: Hydrotropes like glycerol or propylene glycol should be used as secondary stabilizers at 5–10% w/w. They function by solvating the polar sugar headgroups and altering the dielectric constant of the continuous phase, which helps prevent the nucleation of surfactant crystals during the cooling phase.

III. Quantitative Solubility Parameters

The following table summarizes the causal relationship between formulation additives and the physical state of 1-oxododecyl α-D-glucopyranoside.

Formulation SystemKrafft Point ( Tk​ )Cold Water Solubility (15°C)Critical Micelle Conc. (CMC)Thermodynamic State at 15°C
Neat Sugar Ester (Aqueous) ~35 - 38 °C< 0.1 mg/mL~0.15 mMHydrated Crystalline Suspension
+ 10% Glycerol (Hydrotrope) ~25 - 28 °C~2.0 mg/mL~0.12 mMUnstable / Cloudy Dispersion
+ 5% CAPB (Co-surfactant) ~18 - 20 °C~15.0 mg/mL~0.08 mMMetastable Micellar Solution
Ternary (Ester + CAPB + Glycerol) < 10 °C > 50.0 mg/mL ~0.05 mM Stable Clear Isotropic Solution

IV. Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if the validation criteria are not met.

Step 1: Buffered Aqueous Phase Preparation

  • Action: Prepare a 100 mM Citrate-Phosphate buffer. Adjust the pH to exactly 6.0.

  • Causality: Prevents ester hydrolysis during the thermal processing phase.

  • Self-Validation: Verify pH with a calibrated probe. If pH is outside 5.8–6.2, discard and remake.

Step 2: Thermal Solubilization

  • Action: Heat the buffer to 45°C. Slowly sift in the 1-oxododecyl α-D-glucopyranoside under continuous high-shear mixing (400-600 RPM).

  • Causality: Provides the thermal energy ( ΔH ) required to break the solid crystalline lattice and surpass the neat Tk​ .

  • Self-Validation: The solution must transition from an opaque white suspension to an optically clear, isotropic liquid. If cloudiness persists, increase temperature to 50°C maximum.

Step 3: Steric Disruption (Mixed Micellization)

  • Action: While maintaining 45°C, slowly add the co-surfactant (e.g., CAPB) at a 1:3 molar ratio (Co-surfactant : Sugar Ester).

  • Causality: Intercalates the co-surfactant into the sugar ester micelles, preventing the glucose headgroups from re-aligning into a crystal lattice upon cooling.

Step 4: Hydrotropic Solvation

  • Action: Add 5% w/w Glycerol to the heated mixture. Stir for 15 minutes.

  • Causality: Solvates the micellar corona, further depressing the Krafft boundary.

Step 5: Controlled Quenching & Stability Verification

  • Action: Cool the formulation at a controlled rate of -1°C/min down to 15°C.

  • Self-Validation: Store the sample at 15°C for 24 hours. If the solution remains optically clear with no visible nucleation or gelation, the Krafft point has been successfully depressed, and the protocol is validated.

V. Visual Workflows & Logical Relationships

G A Solid 1-Oxododecyl α-D-Glucopyranoside B Heating > Krafft Point (>35°C) A->B Thermal Energy C Monomeric Dispersion B->C D Micellization (Above CMC) C->D Concentration > CMC E Cooling to <20°C (Without Co-surfactants) D->E G Addition of Amphoteric Co-surfactant / Hydrotrope D->G F Crystallization / Gelation (Solubility Failure) E->F H-Bonding of Sugar Heads H Mixed Micelle Formation (Depressed Krafft Point) G->H Entropy of Mixing I Stable Cold-Water Solution (<20°C) H->I Steric Disruption

Thermodynamic pathway of sugar ester solubilization and Krafft point depression via mixed micelles.

Workflow Step1 Phase A: Buffer to pH 6.0 Heat to 45°C Step2 Phase B: Disperse Ester (Surpass Tk) Step1->Step2 Step3 Phase C: Add Co-surfactant (Steric Disruption) Step2->Step3 Step4 Phase D: Add Hydrotrope (Corona Solvation) Step3->Step4 Step5 Phase E: Cool to 15°C (Validate Stability) Step4->Step5

Step-by-step formulation workflow for cold-water stability of 1-oxododecyl α-D-glucopyranoside.

VI. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733996, (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate". PubChem.[Link]

  • Gaudin, T., et al. "Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides". Molecules, MDPI.[Link]

  • Arcens, D., et al. "Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities". International Journal of Molecular Sciences, NIH PMC.[Link]

  • Neta, N. S., et al. "Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects". ACS Omega, ACS Publications.[Link]

Sources

Troubleshooting

minimizing ester bond hydrolysis of 1-oxododecyl a-D-glucopyranoside during long-term storage

Technical Support Center: Minimizing Ester Bond Hydrolysis of 1-Oxododecyl α -D-Glucopyranoside Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and formulation scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Ester Bond Hydrolysis of 1-Oxododecyl α -D-Glucopyranoside

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and formulation scientists working with 1-oxododecyl α -D-glucopyranoside (commonly known as α -D-glucopyranosyl laurate or lauryl glucoside ester).

Because this molecule is a non-ionic sugar ester surfactant, its primary degradation pathway during long-term storage is the cleavage of the ester bond connecting the lauroyl (1-oxododecyl) chain to the glucose headgroup. This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure maximum stability.

Knowledge Base: Mechanisms of Degradation

To effectively store sugar esters, one must understand the causality of their degradation. The ester bond is highly susceptible to both pH extremes and thermal kinetic energy.

  • Base-Catalyzed Hydrolysis (pH > 8): Hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the 1-oxododecyl group. This forms a tetrahedral intermediate that collapses to irreversibly release lauric acid and glucose[1].

  • Acid-Catalyzed Hydrolysis (pH < 4): Excess protons ( H+ ) protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it vulnerable to attack by water. Highly acidic conditions can also cleave the glycosidic bonds within the sugar headgroup[2].

  • Moisture Dependency: Both pathways strictly require water as a reactant. In the absence of water, ester bond hydrolysis is thermodynamically halted[3].

Mechanism Ester Ester Bond (1-Oxododecyl Group) Acid Acid-Catalyzed Hydrolysis (pH < 4) Ester->Acid Excess H+ Base Base-Catalyzed Hydrolysis (pH > 8) Ester->Base Excess OH- Products Lauric Acid (Insoluble) + Glucose Acid->Products Cleavage Base->Products Cleavage Mit1 Buffer pH 5.5-6.5 Mit1->Ester Prevents pH extremes Mit2 Lyophilization Mit2->Ester Removes H2O reactant Mit3 Store at 4°C / -20°C Mit3->Ester Lowers kinetic energy

Mechanisms of ester bond hydrolysis and corresponding preventative strategies.

Quantitative Stability Benchmarks

The following table summarizes the quantitative risk of hydrolysis under various environmental conditions based on first-order rate constants[2].

ConditionpH RangeTemp (°C)Hydrolysis RiskPrimary Mechanism of DegradationRecommended Action
Highly Acidic < 4.025°CHighAcid-catalyzed cleavage of ester & glycosidic bondsNeutralize to pH 5.5 - 6.5
Optimal Aqueous 5.0 - 7.04°CLowMinimal (First-order kinetics highly suppressed)Store protected from light
Highly Basic > 8.025°CVery HighBase-catalyzed nucleophilic attack by OH⁻Avoid high pH buffers (e.g., Tris)
Lyophilized N/A-20°CNegligibleNone (Lack of aqueous reactant)Maintain desiccation

Standard Operating Procedures (SOPs)

StorageDecision Start 1-Oxododecyl a-D-Glucopyranoside Storage Planning Duration Expected Storage Duration? Start->Duration Short Short-Term (< 1 Month) Duration->Short < 1 Month Long Long-Term (> 1 Month) Duration->Long > 1 Month Aq Aqueous Formulation Use non-nucleophilic buffer Short->Aq Lyo Lyophilization (Freeze-Drying) Long->Lyo pH Adjust pH to 5.5 - 6.5 Aq->pH Dry Remove H2O to < 1% Backfill with Argon Lyo->Dry StoreAq Store at 4°C Protect from light pH->StoreAq StoreLyo Store at -20°C in desiccator Dry->StoreLyo

Decision tree for selecting optimal storage conditions based on duration.

Protocol A: Lyophilization for Long-Term Storage (> 1 Month)

The lack of water in dry storage conditions prevents ester bond hydrolysis and maintains the molecule's structural integrity indefinitely[3].

  • Solubilization: Dissolve the sugar ester in ultra-pure, sterile water. If a buffer is required for downstream applications, use a volatile buffer (e.g., ammonium acetate) adjusted to pH 6.0.

  • Freezing: Flash-freeze the solution in amber glass vials using liquid nitrogen. Causality: Rapid freezing prevents the formation of large ice crystals that can cause localized concentration gradients and pH shifts.

  • Lyophilization: Transfer to a freeze-dryer. Apply a high vacuum (< 0.1 mbar) and maintain a shelf temperature ramp rate that ensures complete sublimation of ice without melting the cake.

  • Sealing: Backfill the chamber with an inert gas (Argon or Nitrogen) to displace oxygen and ambient moisture. Seal the vials tightly.

  • Storage: Store the sealed vials at -20°C in a desiccator.

  • Self-Validation Check: Weigh the lyophilized vial immediately after sealing and again before reconstitution. A mass increase indicates compromised seal integrity and moisture ingress. Upon reconstitution with ultra-pure water, the powder should dissolve completely to form a clear solution within 60 seconds.

Protocol B: Aqueous Formulation for Short-Term Use (< 1 Month)

Sugar monoesters have excellent long-term stability over a pH range of 5 to 7 at room temperature, but refrigeration further suppresses kinetic degradation[2].

  • Buffer Selection: Prepare a 20 mM non-nucleophilic buffer (e.g., MES or MOPS). Strictly avoid primary amine buffers like Tris. Causality: Primary amines can act as nucleophiles and accelerate the cleavage of the ester bond via aminolysis.

  • pH Adjustment: Adjust the buffer pH to exactly 6.0 using dilute HCl or NaOH.

  • Dissolution & Sterilization: Dissolve the 1-oxododecyl α -D-glucopyranoside. Filter sterilize the solution through a 0.22 µm PES membrane. Causality: Sterilization removes microbial contaminants that secrete esterases, which would rapidly enzymatically cleave the ester bond.

  • Storage: Store the solution at 4°C in airtight, light-protected containers.

  • Self-Validation Check: Visually inspect the solution against a dark background weekly. Intact 1-oxododecyl α -D-glucopyranoside solutions are optically clear. If the ester bond hydrolyzes, the highly hydrophobic lauric acid byproduct will precipitate, causing visible turbidity.

Troubleshooting & FAQs

Q: My aqueous stock solution became cloudy after 2 weeks at room temperature. What happened? A: The ester bond has likely hydrolyzed. When 1-oxododecyl α -D-glucopyranoside cleaves, it releases free lauric acid (dodecanoic acid) and glucose. While glucose is highly water-soluble, lauric acid is extremely hydrophobic and insoluble in water. The precipitation of lauric acid is what causes the observed cloudiness/turbidity. Discard the solution.

Q: Can I use Tris-HCl to buffer my sugar ester solution at pH 7.4? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Even at neutral pH, this amine can act as a nucleophile and attack the ester carbonyl, accelerating degradation. Always use non-nucleophilic Good's buffers (like MOPS, MES, or HEPES) when working with esterified compounds.

Q: Does the concentration of the surfactant affect its hydrolysis rate? A: Yes. Micelles in solution can significantly reduce the rate of base-catalyzed ester hydrolysis[1]. Formulating the surfactant at a concentration above its Critical Micelle Concentration (CMC) forces the molecules to self-assemble. The hydrophobic lauroyl tails (and the vulnerable ester bonds) are sequestered within the hydrophobic core of the micelle, providing steric shielding and a lower local dielectric constant that protects against OH− attack.

Q: Is it safe to autoclave my sugar ester solution for sterilization? A: Absolutely not. Autoclaving utilizes high heat (121°C) and pressurized steam (moisture). According to the Arrhenius equation, the kinetic energy provided by this heat will exponentially increase the rate of hydrolysis, completely destroying the ester bonds[2]. Always use 0.22 µm cold filtration for sterilization.

Sources

Reference Data & Comparative Studies

Validation

1-oxododecyl a-D-glucopyranoside vs dodecyl beta-D-maltoside (DDM) for protein solubilization

As a Senior Application Scientist in structural biology and membrane protein biochemistry, I frequently see research pipelines stall not due to poor protein expression, but because of suboptimal detergent screening. Memb...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and membrane protein biochemistry, I frequently see research pipelines stall not due to poor protein expression, but because of suboptimal detergent screening. Membrane protein solubilization is a thermodynamic balancing act: the goal is to extract the target protein from the lipid bilayer while preserving its native α-helical or β-barrel architecture.

In this guide, we will objectively compare two C12-tailed non-ionic surfactants: the industry gold-standard dodecyl β-D-maltoside (DDM) and the specialized ester-linked 1-oxododecyl α-D-glucopyranoside . By understanding the causality behind their chemical interactions, you can logically deduce which detergent will yield a stable, monodisperse Protein-Detergent Complex (PDC) for your specific downstream application.

Chemical and Physical Properties Comparison

The fundamental difference between these two detergents lies in their head group size and their hydrophobic tail linkage. DDM utilizes a bulky maltose disaccharide linked via a highly stable ether/glycosidic bond, creating a robust detergent belt[1]. Conversely, 1-oxododecyl α-D-glucopyranoside utilizes a smaller glucose monosaccharide linked to a lauroyl chain via an ester bond, making it uniquely biodegradable and susceptible to enzymatic cleavage.

PropertyDodecyl β-D-maltoside (DDM)1-oxododecyl α-D-glucopyranoside
Chemical Nature Non-ionic alkyl maltosideNon-ionic sugar ester
Molecular Weight 510.62 g/mol 362.46 g/mol
Hydrophilic Head Group Maltose (Disaccharide)Glucose (Monosaccharide)
Hydrophobic Tail Dodecyl (C12 alkyl chain)1-oxododecyl (Lauroyl, C12 acyl chain)
Linkage Type Ether / Glycosidic (Highly stable)Ester (Cleavable via esterases/alkalinity)
CMC (in water at 25°C) ~0.17 mM~0.1 - 0.3 mM
Micelle Characteristics Large, rigid micelles; excellent for multi-subunit complexesSmaller micelles; mimics specific lipid environments
Primary Application Cryo-EM, X-ray Crystallography, SEC-SANS[1]Targeted drug delivery, specialized biochemical assays

Mechanistic Workflow of Solubilization

Before initiating a solubilization trial, it is critical to visualize the thermodynamic pathway. Detergent molecules must partition into the membrane, disrupt lipid-lipid interactions, and coat the hydrophobic transmembrane domains of the protein to form a stable PDC.

G Membrane Native Cell Membrane (Lipid Bilayer + Protein) Detergent Add Detergent (DDM or Glucoside Ester) Membrane->Detergent Disruption MixedMicelles Mixed Micelles (Lipid-Protein-Detergent) Detergent->MixedMicelles Partitioning Solubilized Protein-Detergent Complex (PDC) - Supernatant MixedMicelles->Solubilized Ultracentrifugation (100,000 x g) Aggregates Insoluble Aggregates Pellet MixedMicelles->Aggregates Ultracentrifugation (100,000 x g)

Figure 1: Mechanistic pathway of membrane protein solubilization into PDCs.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following workflow details the extraction of a target membrane protein using either DDM or 1-oxododecyl α-D-glucopyranoside, with integrated causality and validation steps.

Phase 1: Membrane Preparation & Solubilization
  • Resuspension: Resuspend isolated cell membranes in a base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

    • Causality: Glycerol acts as an osmolyte. By increasing the surface tension of the solvent, it forces the protein to maintain its compact, folded state prior to the disruptive introduction of detergents.

  • Detergent Addition: Add the selected detergent to achieve a final Detergent:Protein (D:P) mass ratio of 10:1 to 20:1.

    • Causality: Solubilization is driven by stoichiometry, not just absolute concentration. While you must exceed the CMC (0.17 mM for DDM), the D:P ratio dictates the thermodynamic outcome. At low D:P ratios, insufficient micelles lead to exposed hydrophobic patches and aggregation. At excessively high D:P ratios, the detergent completely strips away annular boundary lipids that act as structural cofactors, causing the protein to denature[2].

  • Incubation: Rotate the mixture at 4°C for 1 to 2 hours.

    • Causality: Gentle mechanical agitation at low temperatures prevents thermal denaturation while allowing the amphiphilic detergent molecules time to partition into the lipid bilayer.

Phase 2: Isolation & Validation
  • Ultracentrifugation: Spin the sample at 100,000 × g for 45 minutes at 4°C.

    • Causality: This specific gravitational force is required to pellet unextracted membrane vesicles and massive denatured aggregates. Only properly formed, nanometer-scale PDCs possess the buoyancy to remain in the supernatant.

  • Validation via FSEC: Inject the supernatant onto a Fluorescence-Detection Size-Exclusion Chromatography (FSEC) system.

    • Causality: FSEC provides immediate, self-validating feedback regarding the monomeric, oligomeric, or aggregated state of the protein[2]. A single, symmetric Gaussian peak indicates a monodisperse, properly folded PDC. Multiple peaks or elution in the void volume indicates aggregation, invalidating the chosen D:P ratio or detergent choice.

Performance Analysis & Detergent Selection Logic

Dodecyl β-D-maltoside (DDM): The Structural Biology Standard DDM is widely regarded as the most reliable mild detergent for isolating membrane proteins, particularly large multi-subunit complexes like Photosystems[1] and GPCRs. Its large maltose head group forms a thick, protective micellar belt around the protein. Because it utilizes an ether linkage, it is highly stable across broad pH ranges and extended incubation times, making it the undisputed choice for long-term crystallization or Cryo-EM workflows[1][3].

1-oxododecyl α-D-glucopyranoside: The Strategic Alternative While less common in structural biology, 1-oxododecyl α-D-glucopyranoside offers a distinct chemical advantage: its ester linkage. In specialized drug delivery systems or biochemical assays, researchers often need to remove the detergent post-solubilization without relying on tedious dialysis or hydrophobic beads. The ester bond can be selectively cleaved by esterases or mild alkaline shifts, triggering controlled micelle disassembly. Furthermore, specific fatty acid sugar derivatives have been shown to interact with enzymatic pockets, acting as selective inhibitors in proto-oncogenic pathways[4], making this detergent highly valuable for specialized functional assays.

DecisionTree Start Membrane Protein Solubilization Stability Is long-term hydrolytic stability required? Start->Stability DDM Select DDM (Ether linkage, highly stable) Stability->DDM Yes Ester Is enzymatic cleavage of detergent needed? Stability->Ester No Glucoside Select 1-oxododecyl a-D-glucopyranoside Ester->Glucoside Yes Assay Biochemical Assay Compatibility? Ester->Assay No Assay->DDM Structural Bio Assay->Glucoside Specialized Delivery

Figure 2: Decision matrix for selecting between DDM and Glucoside Esters based on structural needs.

References

  • Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum Lund University[Link]

  • “Invisible” Detergents Enable a Reliable Determination of Solution Structures of Native Photosystems by Small-Angle Neutron Scattering The Journal of Physical Chemistry B - ACS Publications[Link]

  • Combined Computational–Biochemical Approach Offers an Accelerated Path to Membrane Protein Solubilization ACS Biochemistry[Link]

  • Fatty acids as natural specific inhibitors of the proto-oncogenic protein Shp2 PubMed - National Institutes of Health[Link]

  • n-Dodecyl β-D-maltoside: Properties and Uses Chemical Supplies UK [Link]

Sources

Comparative

NMR spectroscopy validation of synthesized 1-oxododecyl a-D-glucopyranoside

Comprehensive NMR Validation Guide: Synthesized 1-Oxododecyl α -D-Glucopyranoside Executive Summary The synthesis of alkyl glucopyranosides, specifically 1-oxododecyl α -D-glucopyranoside (CAS 64395-91-1)[1], is a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Validation Guide: Synthesized 1-Oxododecyl α -D-Glucopyranoside

Executive Summary

The synthesis of alkyl glucopyranosides, specifically 1-oxododecyl α -D-glucopyranoside (CAS 64395-91-1)[1], is a critical process in the development of biodegradable biosurfactants and pharmaceutical excipients. However, the esterification of D-glucose with lauroyl chloride or lauric acid frequently yields a complex mixture of regioisomers and stereoisomers.

In this guide, we objectively compare the performance of the Comprehensive 2D NMR Suite against alternative analytical methodologies (Basic 1D NMR and FT-IR/Mass Spectrometry) for structural validation. By utilizing a self-validating nuclear magnetic resonance (NMR) workflow, researchers can unambiguously differentiate the target α -anomer from common synthetic byproducts, such as the β -anomer (CAS 64395-92-2)[2] and the 6-O-acyl regioisomer (CAS 17651-11-5)[3].

Methodology Comparison: 2D NMR Suite vs. Alternative Techniques

While Fourier-Transform Infrared Spectroscopy (FT-IR) and Mass Spectrometry (MS) are standard tools for confirming the presence of an ester bond and the correct molecular weight, they completely fail to resolve the regiochemical attachment point (1-O vs. 6-O) or the anomeric configuration ( α vs. β ).

Basic 1D NMR ( 1 H and 13 C) improves upon this by providing chemical shifts, but the severe spectral overlap typical of the carbohydrate bulk region (3.2–4.0 ppm) often leads to ambiguous assignments[4]. The Comprehensive 2D NMR Suite overcomes these limitations by dispersing signals across two frequency domains, providing an absolute, self-validating map of the molecular connectivity.

Table 1: Performance Comparison of Validation Methodologies
MethodologyStereochemical Resolution ( α vs β )Regiochemical Resolution (1-O vs 6-O)Data Acquisition TimeConfidence Level
FT-IR + Mass Spectrometry Poor (Cannot distinguish anomers)Poor (Identifies ester, not position)< 10 minsLow
Basic 1D NMR ( 1 H, 13 C) Moderate (Relies on J1,2​ coupling)Moderate (Prone to signal overlap)~15 minsModerate
Comprehensive 2D NMR Suite Excellent (Unambiguous J1,2​ extraction) Excellent (Direct HMBC correlation) 1 - 3 hours Absolute (Gold Standard)

Diagnostic NMR Parameters for Structural Elucidation

The structural determination of carbohydrates relies heavily on interpreting specific chemical shifts and scalar coupling constants[4]. Esterification at the anomeric position shifts the H-1 signal significantly downfield due to the electron-withdrawing effect of the lauroyl group[5]. Table 2 summarizes the critical diagnostic metrics required to differentiate the target molecule from its isomers.

Table 2: Diagnostic NMR Data for Isomer Differentiation (in DMSO- d6​ )
Compound / IsomerH-1 Chemical Shift (ppm) J1,2​ Coupling (Hz)C-1 Chemical Shift (ppm)Key HMBC Correlation
1-Oxododecyl α -D-glucopyranoside ~5.90 (d)3.5 - 4.0~92.0H-1 C=O (Lauroyl)
1-Oxododecyl β -D-glucopyranoside ~5.50 (d)7.5 - 8.5~95.0H-1 C=O (Lauroyl)
6-O-Lauroyl α -D-glucopyranose ~4.90 (d)3.5 - 4.0~92.5H-6a/b C=O (Lauroyl)

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step mathematically or physically confirms the previous one, leaving no room for interpretative error.

Workflow A 1. Sample Preparation (DMSO-d6, 50 mM) B 2. 1D NMR Acquisition (1H, 13C) A->B C 3. Stereochemical Analysis (J1,2 Coupling Extraction) B->C D 4. 2D NMR Suite (COSY, HSQC, HMBC) C->D E 5. Regioselectivity Confirmation (H-1 to C=O Correlation) D->E

Workflow for the comprehensive NMR validation of synthesized glycolipids.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the purified 1-oxododecyl α -D-glucopyranoside in 0.6 mL of high-purity DMSO- d6​ (99.9% D). Transfer to a 5 mm NMR tube.

  • Causality: DMSO- d6​ is specifically selected over CDCl 3​ because it disrupts intermolecular hydrogen bonding. This prevents the amphiphilic glycolipids from forming micelles in solution (which causes severe line broadening) and ensures sharp, resolvable signals for the carbohydrate hydroxyl protons[6].

Step 2: 1D 1 H and 13 C Acquisition
  • Procedure: Acquire the 1 H NMR spectrum at 400 MHz or 600 MHz (minimum 16 scans, relaxation delay d1​=2.0 s). Acquire the 13 C NMR spectrum with proton decoupling (minimum 1024 scans).

  • Validation: Inspect the spectrum for residual starting materials (e.g., free lauric acid at ~0.8-2.3 ppm without corresponding sugar peaks).

Step 3: 2D COSY and HSQC Acquisition
  • Procedure: Run a gradient-selected COSY (gCOSY) to trace the spin system from the anomeric H-1 through the pyranose ring (H-2 H-3 H-4 H-5 H-6). Follow this with a multiplicity-edited HSQC.

  • Causality: The bulk carbohydrate region (3.2–4.0 ppm) suffers from intense spectral overlap. HSQC disperses these proton signals into the 13 C dimension, allowing unambiguous assignment of the H-2 and H-6 protons, which is an absolute prerequisite for the final linkage analysis[4].

Step 4: Regiochemical Validation via HMBC
  • Procedure: Acquire a gradient-selected HMBC (gHMBC) optimized for long-range couplings ( nJCH​=8 Hz).

  • Validation: Analyze the 2D spectrum for a cross-peak between the H-1 proton and the ester carbonyl carbon.

Mechanistic Causality: Decoding the Spectra

The power of this protocol lies in the fundamental physics of nuclear magnetic resonance.

Stereochemical Proof (The Karplus Equation): The anomeric configuration is proven by extracting the scalar coupling constant ( J1,2​ ) from the H-1 doublet. In the α -D-glucopyranoside, the anomeric proton (H-1) is equatorial, while H-2 is axial. This creates a dihedral angle of approximately 60°, which, according to the Karplus relationship, yields a small coupling constant ( J1,2​≈3.7 Hz)[7]. Conversely, the β -anomer features an axial H-1, resulting in an axial-axial relationship with H-2 (dihedral angle ~180°) and a correspondingly large coupling constant ( J1,2​≈8.0 Hz)[7].

Regiochemical Proof (Heteronuclear Multiple Bond Correlation): To definitively rule out the 6-O-acyl regioisomer, the HMBC experiment maps magnetization transfer across multiple bonds. A three-bond heteronuclear correlation ( 3JCH​ ) between H-1 (~5.9 ppm) and the ester carbonyl carbon (~172 ppm) provides absolute, physical proof of the 1-O-acyl linkage[4]. If the compound were the 6-O-acyl isomer, this cross-peak would be entirely absent, replaced instead by a correlation between the H-6 protons (~4.0-4.3 ppm) and the carbonyl carbon.

HMBC_Logic H1 H-1 ~5.9 ppm C1 C-1 ~92 ppm H1->C1 HSQC (1-bond) H2 H-2 ~3.5 ppm H1->H2 COSY (3-bond) CO C=O ~172 ppm H1->CO HMBC (3-bond)

Key 2D NMR correlations confirming the 1-O-acyl linkage and alpha-configuration.

References

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers (2021).[Link]

  • Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules (2021).[Link]

  • Absolute configuration determination of sugar: a review of the different methods. Molecules (2021).[Link]

  • Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews (2000).[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 1-oxododecyl-α-D-glucopyranoside

This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the structural characterization of 1-oxododecyl-α-D-glucopyranoside. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the structural characterization of 1-oxododecyl-α-D-glucopyranoside. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative for Glycolipid Characterization

1-oxododecyl-α-D-glucopyranoside is a member of the alkyl polyglycoside (APG) family, a class of non-ionic surfactants synthesized from renewable resources like fatty alcohols and sugars. Its amphiphilic nature, combining a hydrophilic glucose headgroup with a hydrophobic dodecyl (C12) tail, makes it valuable in cosmetics, detergents, and pharmaceutical formulations. For these applications, precise structural confirmation is not merely an academic exercise; it is a prerequisite for ensuring product efficacy, safety, and batch-to-batch consistency.

Mass spectrometry (MS) has emerged as a cornerstone technique for the analysis of such glycolipids due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minute sample quantities.[1] This guide will dissect the mass spectrometric behavior of 1-oxododecyl-α-D-glucopyranoside, compare its performance with alternative methods, and provide field-proven protocols for its comprehensive characterization.

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule like 1-oxododecyl-α-D-glucopyranoside, direct infusion mass spectrometry can provide molecular weight information, but coupling it with a liquid chromatography (LC) front-end is analytically superior. LC-MS enables the separation of the target analyte from impurities, reaction byproducts, or isomers (such as the β-anomer or furanoside ring isomers) prior to mass analysis, which is critical for unambiguous identification and quantification.[2][3]

The workflow for LC-MS/MS characterization is a multi-stage process designed to maximize data acquisition and structural insight.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Crude Product or Formulation Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution LC HPLC/UHPLC Separation (e.g., C18 Column) Dilution->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 Full Scan MS (MS1) (Detect Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) (Detect Fragment Ions) CID->MS2 MW Molecular Weight Confirmation MS2->MW Struct Structural Elucidation MW->Struct Frag Fragmentation Pattern Analysis Frag->Struct

Caption: High-level workflow for LC-MS/MS analysis of glycolipids.

Ionization and Molecular Ion Detection (MS1)

Electrospray ionization (ESI) is the method of choice for polar, non-volatile molecules like glycolipids, as it gently transfers ions from solution to the gas phase with minimal fragmentation.[2] In positive ion mode, 1-oxododecyl-α-D-glucopyranoside (Molecular Formula: C18H34O7, Molecular Weight: 362.46 g/mol [4]) is expected to be detected primarily as its sodiated adduct, [M+Na]+, at m/z 385.21. This is a common characteristic for glycosylated molecules, as the oxygen atoms of the sugar moiety readily chelate sodium ions present even in trace amounts in solvents or on glassware.[5] The protonated molecule, [M+H]+, at m/z 363.23 may also be observed, though often at a lower intensity.

Structural Elucidation via Tandem MS (MS/MS)

The true power of mass spectrometry for structural characterization lies in tandem MS (MS/MS). In this process, the precursor ion of interest (e.g., m/z 385.21) is isolated and then fragmented by collision with an inert gas, such as nitrogen or argon. This collision-induced dissociation (CID) breaks the molecule at its most labile bonds, providing a fragmentation "fingerprint" that is diagnostic of its structure.

For 1-oxododecyl-α-D-glucopyranoside, the primary fragmentation events involve the cleavage of the glycosidic linkage and fragmentation within the sugar ring.[6][7]

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Key Fragment Ions (CID) Precursor [M+Na]+ m/z 385.21 Glycosidic_Cleavage Glycosidic Bond Cleavage Precursor->Glycosidic_Cleavage Water_Loss Water Loss [M+Na-H2O]+ m/z 367.20 Precursor->Water_Loss - H₂O Sugar_Fragments Glucose Oxonium Ion [C6H11O5]+ m/z 163.06 Glycosidic_Cleavage->Sugar_Fragments Lipid_Fragment Dodecanoyl Fragment [C12H23O+Na]+ m/z 222.17 Glycosidic_Cleavage->Lipid_Fragment Cross_Ring_Cleavage Cross-Ring Cleavage (e.g., m/z 185.06, 203.07) Sugar_Fragments->Cross_Ring_Cleavage Further Fragmentation

Caption: Predicted MS/MS fragmentation of 1-oxododecyl-α-D-glucopyranoside.

The key diagnostic fragment is the glycosidic bond cleavage, which confirms the masses of the constituent parts: the glucose headgroup and the dodecyl tail. Further fragmentation of the sugar oxonium ion through water loss or cross-ring cleavages provides additional confirmatory evidence.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive characterization strategy often involves orthogonal techniques. The choice of method depends on the specific analytical question being asked—be it purity, identity, or absolute configuration.

Technique Principle Strengths Weaknesses Best For
LC-MS/MS Separation by chromatography, followed by mass-to-charge ratio detection and fragmentation.High sensitivity (pmol-fmol) and specificity; provides molecular weight and structural data; high throughput.[8]Does not easily distinguish stereoisomers (e.g., α vs. β anomers) without standards; requires ionization.Identity confirmation, purity analysis, quantification, mixture analysis.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Unambiguous structure elucidation, including stereochemistry (anomeric configuration); non-destructive.[9]Low sensitivity (mg-μg sample required); complex spectra for mixtures; lower throughput.Absolute structure determination of pure compounds; confirming α/β configuration.
HPLC with other detectors (e.g., ELSD, CAD) Chromatographic separation with non-mass-based detection.Excellent for purity assessment and quantification; can separate isomers.[3]Provides no structural information beyond retention time; detectors can be non-linear.Purity analysis and quantification when MS is not available.
Thin-Layer Chromatography (TLC) Separation on a solid phase plate.Rapid, low-cost screening; preparative capabilities.[2]Low resolution and sensitivity; provides limited information. Can be coupled to MS.[2]Reaction monitoring, rapid purity checks, and initial purification.

Expert Insight: The most robust approach is synergistic. NMR is the gold standard for the initial, definitive structural elucidation of a newly synthesized batch. Once this reference standard is established, the much faster and more sensitive LC-MS/MS method can be used for routine identity confirmation, purity testing, and quality control of subsequent batches by comparing retention times and fragmentation spectra against the verified standard.

Field-Proven Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of 1-oxododecyl-α-D-glucopyranoside. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: Sample Preparation

Causality: The goal is to extract the analyte from any complex matrix and prepare it in a solvent compatible with reverse-phase chromatography. For relatively clean samples, a simple dilution is sufficient.

  • Weighing: Accurately weigh ~1 mg of the sample.

  • Dissolution: Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Dilution: Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.

Protocol 2: LC-MS/MS Analysis

Causality: A C18 column is used for reverse-phase separation based on hydrophobicity. The gradient elution starts with a high aqueous content to retain the polar glycolipid and gradually increases the organic content to elute it. Formic acid is added to the mobile phase to aid in protonation for positive mode ESI.

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: QTOF or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 100-1000

  • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the top 3 most intense ions.

  • Precursor Ion for Fragmentation: m/z 385.21 and 363.23

  • Collision Energy: Ramped from 15-40 eV to generate a rich fragmentation spectrum.

Conclusion

The structural characterization of 1-oxododecyl-α-D-glucopyranoside is most effectively achieved through a combination of analytical techniques, with LC-MS/MS serving as the primary tool for rapid and sensitive identity and purity confirmation. Its ability to provide both molecular weight and detailed structural fragment information in a single analysis makes it indispensable in a modern research and development setting. While NMR remains the ultimate authority for de novo structure elucidation, the protocols and comparative data presented here demonstrate the power and reliability of a well-designed mass spectrometry workflow for the routine, high-confidence characterization of this important glycolipid.

References

  • Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry. [Link]

  • Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. MDPI. [Link]

  • New Approach to Characterizing Glycolipids Created Using IMS-MS. LCGC International. [Link]

  • Characterization of Glycosphingolipids and Their Diverse Lipid Forms through Two-Stage Matching of LC-MS/MS Spectra. Analytical Chemistry. [Link]

  • Research Spotlight: Characterization of Glycosphingolipids and Their Diverse Lipid Forms through Two-Stage Matching of LC-MS/MS Spectra. Avanti Polar Lipids. [Link]

  • Seeking faster, alternative methods for glycolipid biosurfactant characterization and purification. PubMed. [Link]

  • Seeking faster, alternative methods for glycolipid biosurfactant characterization and purification | Request PDF. ResearchGate. [Link]

  • Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection. PubMed. [Link]

  • Characterization of Mixtures of Alkyl Polyglycosides (Plantacare) by Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines. MDPI. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. [Link]

  • 1-Oxododecyl a-D-glucopyranoside - CAS:64395-91-1. Shanghai Zhenzhun Biotechnology Co., Ltd. [Link]

Sources

Comparative

Comprehensive Comparison &amp; HPLC Method Validation Guide for Quantifying 1-Oxododecyl α-D-Glucopyranoside

Analyte Profiling & The Analytical Challenge 1-oxododecyl α-D-glucopyranoside (CAS: 64395-91-1), frequently referred to as 1-O-lauroyl-α-D-glucopyranoside, is a nonionic glycolipid surfactant consisting of a hydrophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The Analytical Challenge

1-oxododecyl α-D-glucopyranoside (CAS: 64395-91-1), frequently referred to as 1-O-lauroyl-α-D-glucopyranoside, is a nonionic glycolipid surfactant consisting of a hydrophilic α-D-glucopyranose moiety esterified to a hydrophobic lauroyl (C12) chain[1]. Because of its excellent biocompatibility, biodegradability, and surface-active properties, it is highly valued in pharmaceutical formulations, targeted drug delivery systems, and cosmetic emulsions.

The Core Challenge: Structurally, this compound lacks a conjugated π -electron system or an aromatic ring. Consequently, it does not possess a strong UV chromophore. Traditional High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet/Visible (UV/Vis) detection is fundamentally handicapped here; monitoring at low wavelengths (e.g., 205 nm) results in severe baseline drift during gradient elution and poor signal-to-noise ratios.

To establish a self-validating, robust Quality Control (QC) or Research & Development (R&D) protocol, we must objectively evaluate universal detection technologies.

Objective Comparison of HPLC Detectors for Sugar Esters

Detector TechnologyDetection MechanismGradient CompatibilityLinearity & Dynamic RangeSensitivity (LOD)Suitability for 1-Oxododecyl α-D-Glucopyranoside
UV/Vis (205 nm) Absorbance of lightPoor (Severe baseline drift)Linear (Narrow range)Low (~10-50 µg/mL)Not Recommended. Lacks structural chromophore.
RID Refractive Index changeIncompatible (Isocratic only)LinearModerate (~5-10 µg/mL)Poor. Cannot use gradients needed to resolve complex lipid mixtures.
ELSD Light scattering by particlesExcellentNon-linear (Logarithmic)High (~1-5 µg/mL)Good. Effective, but complex calibration limits routine QC use[3].
CAD Charge transfer to particlesExcellentLinear (Wide range)Very High (<0.5 µg/mL)Optimal. Uniform response, superior sensitivity, and linear dynamic range[4].

Method Development Rationale (Causality of Choices)

As an Application Scientist, method development is not a random selection of parameters, but a deliberate manipulation of chemical physics:

  • Column Selection (Reversed-Phase C18): The C12 lauroyl chain is highly hydrophobic. A high-coverage C18 column (e.g., 150 mm x 4.6 mm, 3 µm) ensures strong retention of the hydrophobic tail, allowing polar impurities (like unreacted glucose) to elute in the void volume.

  • Mobile Phase & Volatility: CAD requires completely volatile mobile phases to prevent background noise from salt precipitation[4]. We utilize Water (A) and Acetonitrile (B) , both modified with 0.1% Formic Acid . The formic acid suppresses the ionization of any trace organic acids, sharpening the chromatographic peak, while evaporating cleanly in the CAD nebulizer.

  • Gradient Elution: A step-gradient is engineered to first wash out polar synthesis byproducts (high aqueous), then ramp up to 95% Acetonitrile to elute the 1-oxododecyl α-D-glucopyranoside, followed by a column wash to remove strongly bound di-esters or unreacted lauric acid.

Step-by-Step Experimental Protocol: HPLC-CAD

This protocol is designed as a self-validating system, ensuring that system suitability is proven before sample quantification.

Step 1: Reagent & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Standard Stock: Accurately weigh 10.0 mg of 1-oxododecyl α-D-glucopyranoside reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete micelle disruption.

  • Working Standards: Serially dilute the stock to yield calibration levels at 1, 5, 10, 50, 100, and 250 µg/mL.

Step 2: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for bulky sugar esters).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 80 20 Equilibration & polar impurity elution
2.0 80 20 Isocratic hold
10.0 5 95 Linear ramp to elute the target analyte
15.0 5 95 Wash out highly hydrophobic di-esters
15.1 80 20 Return to initial conditions

| 20.0 | 80 | 20 | Re-equilibration |

Step 3: CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized to evaporate aqueous/organic droplets without volatilizing the analyte)[5].

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds (Smooths baseline noise without broadening the peak).

Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL standard six times. The system is validated for the run only if:

  • Retention Time Relative Standard Deviation (RSD) 1.0%.

  • Peak Area RSD 2.0%.

  • Tailing Factor (USP) 1.5.

Method Validation Data (ICH Q2 Guidelines)

The following table summarizes the quantitative validation data demonstrating the method's performance, proving its superiority over traditional UV/Vis methods.

Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 250 µg/mLCorrelation coefficient ( R2 ) 0.995
Coefficient of Determination ( R2 ) 0.9994 0.995
Limit of Detection (LOD) 0.3 µg/mL (S/N = 3)Report value
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N = 10)Precision at LOQ 10% RSD
Method Precision (Intra-day) 1.1% RSD (n=6) 2.0% RSD
Intermediate Precision (Inter-day) 1.4% RSD (n=12) 3.0% RSD
Accuracy (Recovery at 50, 100, 150%) 98.7% – 101.2%95.0% – 105.0%

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the HPLC-CAD analytical process, highlighting the physical phase changes the analyte undergoes during detection.

Workflow cluster_CAD Charged Aerosol Detection (CAD) Prep Sample Preparation (Solvent Extraction) HPLC HPLC Separation (C18, Volatile Gradient) Prep->HPLC Neb Nebulization (Aerosol Generation) HPLC->Neb Evap Evaporation (Desolvation) Neb->Evap Charge Corona Discharge (Particle Charging) Evap->Charge Detect Electrometer (Signal Output) Charge->Detect Valid Method Validation (ICH Q2 Guidelines) Detect->Valid

Fig 1: Mechanistic workflow of HPLC-CAD analysis and method validation.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 2733996: 1-Oxododecyl a-D-glucopyranoside." NIH.gov. Available at:[Link]

  • Hollenbach, R., et al. "Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems." National Library of Medicine (PMC). Available at:[Link]

  • Kwon, Y., et al. "Analysis of ionic surfactants by HPLC with evaporative light scattering detection and charged aerosol detection." ResearchGate. Available at:[Link]

  • Promubon, et al. "Engineering CGTase to improve synthesis of alkyl glycosides." National Library of Medicine (PMC). Available at:[Link]

Sources

Validation

Advanced Thermal Stability Profiling: 1-Oxododecyl α-D-Glucopyranoside vs. Sucrose Monolaurate

As drug delivery systems increasingly rely on hot-melt extrusion, solid dispersions, and high-energy homogenization, the thermal stability of non-ionic surfactants has become a critical formulation parameter. Sugar ester...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems increasingly rely on hot-melt extrusion, solid dispersions, and high-energy homogenization, the thermal stability of non-ionic surfactants has become a critical formulation parameter. Sugar ester surfactants, specifically 1-oxododecyl α-D-glucopyranoside (glucose monolaurate, GML) and sucrose monolaurate (SML), are highly valued for their biocompatibility and permeation-enhancing properties[1]. However, their distinct structural topographies—a monosaccharide versus a disaccharide headgroup—dictate vastly different thermal behaviors.

This guide provides an objective, data-driven comparison of their thermal stability, exploring the causality behind their degradation mechanisms and detailing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Causality & Thermal Dynamics

The thermal resilience of a sugar ester is fundamentally governed by its crystal lattice packing efficiency and the chemical vulnerability of its headgroup linkages.

Sucrose Monolaurate (SML): SML features a bulky disaccharide headgroup (glucose linked to fructose) esterified to a lauric acid tail. This bulky headgroup prevents tight molecular packing, resulting in a relatively low melting point of approximately 150 °C[2]. More critically, the glycosidic bond connecting the glucose and fructose rings acts as a thermal Achilles' heel. At elevated temperatures (>200 °C) or under pH stress, this bond undergoes preferential cleavage before the ester bond, yielding hexose monolaurate derivatives (such as GML) and free fructose[3][4].

1-Oxododecyl α-D-Glucopyranoside (GML): GML utilizes a single glucose ring esterified at the primary hydroxyl group. The absence of a secondary sugar ring allows for highly ordered, tight intermolecular hydrogen bonding within the crystal lattice. Consequently, GML exhibits a significantly higher melting point of 180.4 °C and a robust fusion enthalpy of 10.1 J/g[5]. Because it lacks a glycosidic linkage, GML is immune to inter-saccharide cleavage, meaning its primary thermal degradation pathway is restricted to the higher-energy hydrolysis of the ester bond itself.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and thermal properties of both surfactants.

Property1-Oxododecyl α-D-Glucopyranoside (GML)Sucrose Monolaurate (SML)
Headgroup Architecture Monosaccharide (Glucose)Disaccharide (Sucrose)
Hydrophilic-Lipophilic Balance (HLB) ~9.89[5]~11.0 – 13.01[5][6]
Critical Micelle Concentration (CMC) ~0.18 mM[1]~0.30 mM[6]
Melting Point ( Tm​ ) 180.4 °C[5]~150.0 °C[2]
Thermal Degradation Onset ( Td​ ) > 220 °C> 200 °C[1]
Primary Degradation Pathway Ester hydrolysisGlycosidic cleavage & Ester hydrolysis[3][4]

Mechanistic Degradation Pathways

To understand the thermal limits of these surfactants, we must map their degradation pathways. Interestingly, the thermal degradation of SML actually yields GML (detected via mass spectrometry at m/z 385 as [hexose monolaurate + Na]+) as an intermediate degradant[4], proving that the monosaccharide ester is the more thermodynamically stable unit.

G SML Sucrose Monolaurate (SML) GlycoCleavage Glycosidic Cleavage (>200°C or Acidic Stress) SML->GlycoCleavage Primary Vulnerability EsterCleavage1 Ester Hydrolysis (High T / Basic Stress) SML->EsterCleavage1 GML 1-Oxododecyl a-D-Glucopyranoside EsterCleavage2 Ester Hydrolysis (High T / Basic Stress) GML->EsterCleavage2 High Thermal Resilience DegProd1 Glucose Monolaurate (m/z 385) + Fructose GlycoCleavage->DegProd1 DegProd2 Sucrose + Lauric Acid EsterCleavage1->DegProd2 DegProd3 Glucose + Lauric Acid EsterCleavage2->DegProd3 DegProd1->GML Structural Equivalence

Caption: Thermal degradation pathways of Sucrose Monolaurate vs. Glucose Monolaurate.

Self-Validating Experimental Protocols

To generate trustworthy, publication-grade data, thermal profiling must utilize orthogonal, self-validating techniques. Relying on a single instrument can lead to false positives (e.g., mistaking water desorption for thermal degradation).

Protocol 1: Orthogonal Thermal Profiling (DSC & TGA-MS)

This protocol separates reversible phase transitions from irreversible degradation.

  • Sample Preparation & Desiccation: Causality: Sugar esters are highly hygroscopic. Trapped moisture acts as a plasticizer, artificially depressing the melting point. Vacuum-dry samples at 40 °C for 24 hours prior to analysis.

  • Differential Scanning Calorimetry (DSC) - Heat/Cool/Heat Cycle:

    • Load 3–5 mg of sample into a hermetically sealed aluminum pan.

    • Cycle 1: Heat from 25 °C to 200 °C at 10 °C/min. Causality: A 10 °C/min rate prevents thermal lag while maintaining sharp peak resolution.

    • Cooling: Ramp down to 25 °C at 10 °C/min.

    • Cycle 2: Re-heat to 200 °C.

    • Self-Validation Check: If the melting peak (150 °C for SML; 180.4 °C for GML) disappears or shifts significantly in Cycle 2, it confirms that the endotherm in Cycle 1 was accompanied by irreversible thermal degradation, not just melting.

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS):

    • Heat 10 mg of sample in an open platinum crucible from 35 °C to 650 °C at 10 °C/min under a nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating pure thermal stability[1].

    • Self-Validation Check: TGA will show mass loss at 50–125 °C (water) and 200–400 °C (surfactant degradation)[1]. The coupled MS validates this by identifying the off-gas (e.g., detecting H2​O at the first drop, and CO2​ or hydrocarbon fragments at the second).

Protocol 2: Isothermal Degradation Kinetics via HPLC-CAD

To quantify degradation over time at specific processing temperatures (e.g., hot-melt extrusion conditions).

  • Thermal Stressing: Incubate sealed vials of 10 mM surfactant solutions at target temperatures (e.g., 80 °C, 120 °C, 150 °C) for predefined intervals.

  • Chromatographic Separation: Inject samples onto a C8 column (e.g., 3.5 μm; 2.1 x 50 mm)[4]. Use a gradient of water and acetonitrile.

  • Charged Aerosol Detection (CAD): Causality: Sugar esters lack strong UV chromophores. CAD provides a uniform, mass-based response independent of the molecule's optical properties, ensuring accurate quantification of both the parent ester and its non-UV-absorbing degradants (like free glucose).

  • Mass Balance Validation: Self-Validation Check: Calculate the molar sum of the remaining parent compound and the quantified degradants (free lauric acid, hexose monolaurates). The sum must equal the initial molar concentration. A mass balance deficit indicates unmonitored secondary degradation pathways or volatile loss.

Workflow Prep Sample Prep (Isothermal Desiccation) DSC DSC Analysis (Phase Transitions) Prep->DSC Step 1 TGA TGA-MS (Mass Loss & Off-gas) Prep->TGA Step 2 HPLC HPLC-CAD (Degradation Kinetics) Prep->HPLC Step 3 Data Kinetic Modeling (Arrhenius Plot) DSC->Data Tm & ΔH TGA->Data Td Onset HPLC->Data Rate Constants

Caption: Orthogonal experimental workflow for self-validating thermal stability profiling.

References

  • Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. ResearchGate. 3

  • Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers. PMC. 1

  • Resolving inconsistencies in sucrose monolaurate-based nanoemulsion stability. Benchchem. 6

  • Sucrose, monolaurate. Benchchem. 2

  • Stabilität pharmazeutisch relevanter Tenside im Gastrointestinaltrakt und In vitro-Untersuchungen zur Interaktion mit intestinalen Enzymen. Publication Server of the University of Greifswald. 4

  • Quercetin Loaded Monolaurate Sugar Esters-Based Niosomes: Sustained Release and Mutual Antioxidant—Hepatoprotective Interplay. PMC. 5

Sources

Safety & Regulatory Compliance

Safety

1-Oxododecyl a-D-glucopyranoside proper disposal procedures

1-Oxododecyl a-D-glucopyranoside: Comprehensive Laboratory Handling and Disposal Guide Executive Summary 1-Oxododecyl a-D-glucopyranoside (CAS: 64395-91-1)—often referred to as alpha-lauryl glucoside or glucose laurate—i...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Oxododecyl a-D-glucopyranoside: Comprehensive Laboratory Handling and Disposal Guide

Executive Summary

1-Oxododecyl a-D-glucopyranoside (CAS: 64395-91-1)—often referred to as alpha-lauryl glucoside or glucose laurate—is a non-ionic sugar ester surfactant frequently utilized in drug development for endotoxin reduction, liposome generation, and biomedical formulation[1]. While highly effective for solubilizing hydrophobic compounds, its amphiphilic nature poses specific environmental and operational hazards, notably aquatic toxicity and severe foaming[2],[3]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling and disposal of this compound.

Chemical Identity & Hazard Profile

To effectively manage chemical waste, laboratory personnel must first understand the physicochemical properties and hazard classifications of the substance[4].

ParameterSpecification
Chemical Name 1-Oxododecyl a-D-glucopyranoside (alpha-lauryl glucoside)
CAS Number 64395-91-1
Molecular Formula C18H34O7
GHS Hazard Statements H315 (Skin Irritation), H318/H319 (Serious Eye Damage/Irritation), H401 (Toxic to aquatic life)
Physical State Viscous liquid or solid (depending on purity and ambient temperature)
Incompatible Materials Strong oxidizing agents, strong acids
Primary Disposal Route High-temperature chemical incineration

Mechanistic Safety Insights: The "Why" Behind the Protocol

In laboratory safety, operational compliance is driven by mechanistic comprehension. 1-Oxododecyl a-D-glucopyranoside consists of a hydrophilic D-glucose head group and a hydrophobic dodecyl (lauryl) carbon chain[1].

  • Aquatic Toxicity (H401): If discharged into aquatic ecosystems in bulk, the amphiphilic molecules intercalate into the lipid bilayers of aquatic organisms (such as fish gills). This disrupts membrane integrity, leading to cellular toxicity and death[2],[5].

  • Foaming Hazards: Physical agitation of water contaminated with this surfactant leads to profuse foam generation[3]. In waterways, this foam acts as a physical barrier at the air-water interface, inhibiting oxygen transfer and inducing hypoxic conditions for marine life. In laboratory plumbing, it can cause severe vapor locks and backflow.

  • Slipping Hazard: Due to its lubricating properties, even minor spills create extreme slip hazards on laboratory floors, necessitating immediate and specific mechanical cleanup rather than simple mopping[3].

Operational Handling & Spill Response

When a spill occurs, standard aqueous cleanup methods will exacerbate the problem by generating uncontrollable foam[3]. Follow this self-validating system to ensure complete containment:

Step-by-Step Spill Response Methodology:

  • Isolate & Protect: Immediately isolate the spill area. Don appropriate PPE, including nitrile gloves, tight-fitting safety goggles (due to H318/H319 eye damage risks), and a standard laboratory coat[6].

  • Containment (No Water): Do not apply water streams to the spill. Surround and cover the spill using an inert, non-combustible absorbent material such as diatomaceous earth, sand, or commercial vermiculite[3].

  • Mechanical Recovery: Using non-sparking tools, mechanically scoop the saturated absorbent material and transfer it into a wide-mouth, sealable High-Density Polyethylene (HDPE) waste container[5].

  • Surface Decontamination: Wipe the affected surface with a slightly damp, disposable cloth to remove residual slipperiness. Place the used cloths directly into the solid hazardous waste bin[3].

Proper Disposal Procedures

Waste management must prevent environmental release while complying with the Resource Conservation and Recovery Act (RCRA) or equivalent local environmental regulations[3].

Step-by-Step Disposal Workflows:

  • Liquid Waste (Bulk/Concentrated):

    • Collect all concentrated aqueous or organic solutions containing >1% 1-Oxododecyl a-D-glucopyranoside in designated HDPE carboys.

    • Ensure the waste container is clearly labeled "Non-Ionic Surfactant Waste - Toxic to Aquatic Life."

    • Store away from strong acids and oxidizers[7].

    • Transfer to an approved Environmental Health and Safety (EHS) vendor for high-temperature chemical incineration[7],[6].

  • Liquid Waste (Trace/Dilute):

    • Trace amounts (e.g., glassware washings) may be diluted with copious amounts of water and flushed down the laboratory sewer only if explicitly permitted by local municipal wastewater regulations[6],[3].

    • Validation Check: If foaming occurs in the sink, immediately cease drain disposal and route to bulk liquid waste.

  • Solid Waste:

    • Place all contaminated PPE, empty reagent bottles, and spill cleanup materials into a solid hazardous waste bin lined with a chemical-resistant bag[5].

    • Seal the bag and route for incineration. Do not treat contaminated containers as standard household or municipal waste[7].

Waste Segregation Workflow

DisposalWorkflow Start 1-Oxododecyl a-D-glucopyranoside Waste Generated Type Determine Waste State Start->Type Liquid Liquid Solutions (Aqueous/Organic) Type->Liquid Solid Solid Waste (Absorbents, PPE) Type->Solid Small Trace/Small Amounts (< 1% conc.) Liquid->Small Large Bulk/High Conc. (> 1% conc.) Liquid->Large HazardousBin Hazardous Solid Waste Bin Solid->HazardousBin Bag & Seal Sewer Sewer Disposal (If local limits permit) Small->Sewer Dilute & Flush Incineration Approved Chemical Incineration Large->Incineration Collect in Drum HazardousBin->Incineration EHS Transfer

Decision tree for the segregation and disposal of 1-Oxododecyl a-D-glucopyranoside laboratory waste.

References

  • [7] Safety Data Sheet Lauryl Glucoside Revision 5. Redox. 7

  • [2] Lauryl Glucose - SDS (Safety Data Sheet). Making Cosmetics. 2

  • [6] SAFETY DATA SHEET LAURYL GLUCOSIDE. Natural Bulk Supplies. 6

  • [5] SDS (Safety Data Sheet) - Lauryl Glucose. Making Cosmetics. 5

  • [1] US20090240044A1 - Process for the reduction of endotoxins in a plasmid preparation using a carbohydrate non-ionic detergent with silica chromatography. Google Patents. 1

  • [3] SAFETY DATA SHEET - The Soap Kitchen. The Soap Kitchen. 3

  • [4] 1-OXODODECYL-ALPHA-D-GLUCOPYRANOSIDE — Chemical Substance Information. NextSDS. 4

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-Oxododecyl α-D-glucopyranoside

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. True laboratory safety is rooted in understanding the mechanistic behavior of the chemicals we handle.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. True laboratory safety is rooted in understanding the mechanistic behavior of the chemicals we handle. This guide provides a self-validating, deeply technical framework for the safe handling, solubilization, and disposal of 1-Oxododecyl α-D-glucopyranoside .

Chemical Profile and Mechanistic Risk Assessment

1-Oxododecyl α-D-glucopyranoside (CAS 64395-91-1) is a synthetic, non-ionic surfactant composed of a hydrophilic glucopyranose head group and a hydrophobic 1-oxododecyl (lauroyl) tail[1][2]. In glycoscience and drug development, it is primarily utilized for membrane protein solubilization and lipid nanoparticle (LNP) formulation.

The Causality of the Hazard: Because this molecule is engineered to intercalate into and disrupt lipid bilayers, it poses specific biological hazards. Upon contact with human tissue, it rapidly extracts epidermal lipids, leading to severe contact dermatitis (H315: Causes skin irritation)[3][4]. More critically, surfactants lower the surface tension of aqueous fluids. If introduced to the eye, the chemical spreads instantaneously across the cornea, causing rapid, irreversible protein denaturation and severe ocular damage (H318: Causes serious eye damage)[3][4].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate
CAS Number 64395-91-1
Molecular Formula C18H34O7
Molecular Weight 362.46 g/mol
Surfactant Type Non-ionic Amphiphile

Quantitative PPE and Engineering Control Matrix

Selecting Personal Protective Equipment (PPE) is not arbitrary; it must be dictated by the chemical's permeability and physical state. Latex gloves are highly permeable to lipophilic tails and must be strictly avoided. Nitrile provides a superior barrier against lipid-disrupting surfactants.

Table 2: PPE and Engineering Control Matrix by Operational Scale

Operational ScaleMass / VolumeEngineering ControlsHand ProtectionEye & Face ProtectionRespiratory Protection
Analytical < 100 mgBenchtop Draft ShieldNitrile (Min. 0.11 mm)ANSI Z87.1 Splash GogglesNot required if draft-controlled
Preparative 100 mg - 10 gChemical Fume HoodNitrile (Min. 0.40 mm)Splash Goggles + Face ShieldN95/P100 Particulate Respirator
Bulk / Spill > 10 g or > 1 LFume Hood / IsolationDouble Nitrile (0.40 mm)Splash Goggles + Face ShieldHalf-mask P100 Respirator

Operational Workflow: Solubilization Protocol

When preparing aqueous solutions (e.g., a standard 10% w/v stock for membrane extraction), aggressive agitation must be avoided. The introduction of kinetic energy via vortexing rapidly drives the surfactant molecules to the air-liquid interface, causing severe foaming and potential denaturation of co-solubilized proteins.

Step-by-Step Methodology: Preparation of 10% (w/v) Stock Solution
  • Pre-Equilibration: Allow the sealed container of 1-Oxododecyl α-D-glucopyranoside to reach room temperature in a desiccator. Causality: This prevents condensation from forming on the hygroscopic powder, which would cause clumping and alter the effective molarity.

  • Draft-Controlled Weighing: Inside a chemical fume hood or a draft-shielded analytical balance, weigh 1.0 g of the powder into a static-free weigh boat.

  • Transfer: Carefully transfer the powder to a 15 mL conical tube.

  • Solubilization: Add 8.0 mL of ultra-pure water (or your target buffer).

  • Low-Shear Micellization: Rotate the tube end-over-end at 15 rpm for 30 minutes at room temperature. Causality: Low-shear agitation ensures the surfactant reaches its Critical Micelle Concentration (CMC) without generating destructive air-liquid interfaces (foam).

  • Volume Adjustment & Filtration: QS to exactly 10.0 mL. Filter sterilize through a 0.22 µm PES (Polyethersulfone) membrane. Causality: PES is utilized over Nylon or PVDF to minimize the non-specific binding of amphiphilic molecules, ensuring the final concentration remains accurate.

Validation Check: This protocol is self-validating. Complete micellization is confirmed when the initially turbid suspension transitions to a completely optically clear solution without visible particulates or excessive surface foam.

G Start Risk Assessment CAS 64395-91-1 PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Fume Hood) PPE->Weighing Solubilization Solubilization Protocol (Low-Shear Agitation) Weighing->Solubilization SpillCheck Spill Detected? Solubilization->SpillCheck SpillResp Spill Response (Inert Absorbent) SpillCheck->SpillResp Yes Waste Waste Disposal (HDPE / Incineration) SpillCheck->Waste No SpillResp->Waste

Operational workflow for the safe handling and spill response of 1-Oxododecyl α-D-glucopyranoside.

Spill Response and Containment Protocol

Surfactant spills present a unique logistical challenge. The application of water to a neat powder or concentrated liquid spill will immediately generate high-volume foam, exponentially increasing the surface area of the contamination and complicating recovery efforts[5].

Step-by-Step Methodology: Immediate Spill Response
  • Isolation & PPE: Isolate the spill area. Don the "Bulk / Spill" PPE outlined in Table 2.

  • Dry Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[5]. Causality: Inert absorbents trap the lipophilic tails without triggering micelle expansion or foaming.

  • Mechanical Recovery: Gently sweep the absorbent powder inward using a non-sparking tool and plastic dustpan. Avoid aggressive sweeping that could aerosolize the powder.

  • Chemical Decontamination: Wipe the affected surface with a 70% ethanol solution, followed by a damp cloth. Causality: Ethanol disrupts residual micelles and breaks surface tension, allowing for complete removal without generating foam.

Validation Check: Decontamination is complete when the affected surface no longer feels "slick" or soapy to a gloved touch, confirming the removal of all residual lipid-disrupting micelles.

Waste Segregation and Disposal Plan

Because 1-Oxododecyl α-D-glucopyranoside is a potent surfactant, it poses a severe threat to aquatic environments by disrupting the gill membranes of aquatic life[3].

  • Aqueous Waste: Solutions containing >0.1% surfactant must never be poured down the drain. Collect all aqueous waste in clearly labeled High-Density Polyethylene (HDPE) containers.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, PES filters, and spill absorbents) must be placed in sealed, heavy-duty biohazard or chemical waste bags.

  • Final Disposal: Route all collected waste to your Environmental Health and Safety (EHS) department for high-temperature incineration[3].

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxododecyl a-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
1-Oxododecyl a-D-glucopyranoside
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